molecular formula C6H12ClN B2975436 3-Ethenylcyclobutan-1-amine;hydrochloride CAS No. 2378506-46-6

3-Ethenylcyclobutan-1-amine;hydrochloride

Cat. No.: B2975436
CAS No.: 2378506-46-6
M. Wt: 133.62
InChI Key: IFMKFZOWOLHUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylcyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62. The purity is usually 95%.
BenchChem offers high-quality 3-Ethenylcyclobutan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethenylcyclobutan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKFZOWOLHUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethenylcyclobutan-1-amine Hydrochloride (CAS 2378506-46-6): A Bifunctional sp³-Rich Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the push to "Escape from Flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates—has become a cornerstone of successful drug design. Molecules with higher Fsp³ fractions generally exhibit improved solubility, reduced off-target toxicity, and enhanced clinical success rates.

3-Ethenylcyclobutan-1-amine hydrochloride (CAS 2378506-46-6) is a highly versatile, bifunctional building block that directly addresses this paradigm[1]. It features a rigid cyclobutane core that restricts conformational flexibility, effectively locking the molecule into a specific orientation. This "puckered" geometry reduces the entropic penalty upon binding to a target protein[2]. Furthermore, it provides two orthogonal reactivity handles: a primary amine for N-terminal growth and a vinyl (ethenyl) group for C-terminal late-stage functionalization (LSF)[3].

Physicochemical & Structural Profiling

The free base of 3-ethenylcyclobutan-1-amine is a low-boiling, volatile liquid. To ensure benchtop stability, precise stoichiometric weighing, and long-term storage, the compound is commercially supplied as a hydrochloride salt[4].

Table 1: Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 3-Ethenylcyclobutan-1-amine hydrochloride
Synonyms 3-Vinylcyclobutan-1-amine hydrochloride
CAS Registry Number 2378506-46-6
Molecular Formula C₆H₁₁N · HCl (or C₆H₁₂ClN)
Molecular Weight 133.62 g/mol (Free base: 97.16 g/mol )
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, MeOH, DMSO; Insoluble in Hexane
Storage Conditions 2-8°C, under inert atmosphere (Argon/N₂)

Orthogonal Reactivity & Synthetic Utility

The strategic value of this scaffold lies in its orthogonality. The amine and the vinyl group can be functionalized independently without cross-reactivity, making it an ideal linker for PROTACs or a rigidified pharmacophore core[5].

  • Amine Reactivity (Nucleophilic Anchor): The primary amine readily undergoes amide coupling, reductive amination, and sulfonylation.

  • Vinyl Reactivity (Olefinic Handle): The terminal olefin is a "Type I" alkene, making it highly reactive toward ruthenium-catalyzed cross-metathesis, hydroboration-oxidation (yielding primary alcohols), or oxidative cleavage (yielding aldehydes)[3].

ReactivityMap cluster_amine Amine (N-Terminal) Functionalization cluster_vinyl Vinyl (C-Terminal) Functionalization Core 3-Ethenylcyclobutan-1-amine HCl Salt Amide Amide Coupling (HATU/DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Sulfonamide Sulfonylation (R-SO2Cl) Core->Sulfonamide Metathesis Cross-Metathesis (Grubbs II) Core->Metathesis Hydroboration Hydroboration-Oxidation (BH3, H2O2) Core->Hydroboration ThiolEne Thiol-Ene Click (UV/Radical) Core->ThiolEne

Caption: Orthogonal reactivity map of 3-Ethenylcyclobutan-1-amine highlighting N- and C-terminal pathways.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems driven by chemical causality. Below are the definitive workflows for utilizing CAS 2378506-46-6.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple the cyclobutylamine to a target carboxylic acid.

  • Step 1: Free-basing (Causality). Dissolve the carboxylic acid (1.0 eq) and 3-ethenylcyclobutan-1-amine hydrochloride (1.1 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Why DIPEA? The starting material is an HCl salt[1]. The amine must be deprotonated to act as a nucleophile. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while its high pKa (~10.5) efficiently frees the cyclobutylamine.

  • Step 2: Activation (Causality). Add HATU (1.2 eq) to the mixture at 0°C.

    • Why HATU? HATU generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group effect) via hydrogen bonding with the incoming cyclobutylamine, accelerating the coupling of this slightly hindered sp³ center[2].

  • Step 3: Propagation. Stir at room temperature for 2-4 hours.

  • Step 4: Self-Validation (IPC). Take a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS.

    • Validation Metric: Confirm the disappearance of the free amine mass (m/z 98 [M+H]⁺) and the emergence of the target amide mass. Do not proceed to aqueous workup until the amine peak is completely consumed.

Protocol B: Ruthenium-Catalyzed Cross-Metathesis

Objective: Extend the vinyl handle via cross-metathesis with a terminal olefin.

  • Step 1: Degassing (Causality). Dissolve the vinylcyclobutane-amide intermediate (1.0 eq) and the coupling olefin partner (3.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M). Sparge the solution with Argon for 15 minutes.

    • Why Degas? Ruthenium carbenes are highly susceptible to oxidative degradation. Removing dissolved O₂ prevents catalyst death and ensures high turnover numbers (TON).

  • Step 2: Catalyst Addition (Causality). Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Why Grubbs II? The vinyl group on the cyclobutane is an unactivated, terminal Type I olefin[3]. Grubbs II features an N-heterocyclic carbene (NHC) ligand, which is highly electron-donating, stabilizing the ruthenium intermediate and driving the thermodynamic equilibrium toward the internal olefin product.

  • Step 3: Reflux. Heat the reaction to 40°C under Argon for 12 hours.

  • Step 4: Self-Validation (IPC). Extract a 50 µL aliquot, evaporate the DCM, dissolve in CDCl₃, and perform a rapid ¹H-NMR scan.

    • Validation Metric: Monitor the disappearance of the terminal vinyl protons (distinct multiplet at ~5.0-5.2 ppm). The reaction is complete when these signals are replaced by the internal olefin multiplet (typically 5.4-5.8 ppm)[5].

Structural Integration Workflow

To visualize how this bifunctional scaffold is integrated into a drug discovery pipeline, the following logical workflow demonstrates the progression from raw material to a purified, complex pharmacophore.

SynthesisWorkflow Start 3-Ethenylcyclobutan-1-amine HCl (CAS 2378506-46-6) Freebase Freebasing (DIPEA) Neutralize HCl Salt Start->Freebase Coupling Amide Coupling Add R-COOH + HATU Freebase->Coupling Validation1 IPC: LC-MS & TLC Verify Amine Conversion Coupling->Validation1 Validation1->Coupling Fail (Incomplete) Metathesis Cross-Metathesis Add Terminal Olefin + Grubbs II Validation1->Metathesis Pass Validation2 IPC: 1H-NMR Verify Vinyl Disappearance Metathesis->Validation2 Validation2->Metathesis Fail (Incomplete) Final Purified Bifunctional Scaffold Ready for in vitro Screening Validation2->Final Pass

Caption: Step-by-step synthetic workflow incorporating self-validating IPCs for scaffold integration.

Safety, Handling, and Storage

  • Hygroscopicity: As a hydrochloride salt, CAS 2378506-46-6 exhibits mild hygroscopicity. Prolonged exposure to ambient humidity will result in water absorption, which can throw off stoichiometric calculations and quench moisture-sensitive reagents (like HATU or Grignard reagents) in subsequent steps.

  • Storage: Store in a tightly sealed amber vial at 2-8°C. Always backfill the storage container with dry Argon or Nitrogen after use. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

  • Royal Society of Chemistry. "Synthesis of tricyclic vinylcyclobutanes and their application in photoinduced electron transfer chemistry." Org. Biomol. Chem., 2005.[Link]

  • National Institutes of Health (PubMed). "A vinylcyclobutane substrate designed as a cyclopropylcarbinyl radical probe." Org Biomol Chem. 2013 Apr 7;11(13):2080-3.[Link]

Sources

Stereochemical Control and Functional Utility of 3-Vinylcyclobutanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for medicinal chemists and process scientists working with conformationally restricted amine scaffolds.

Technical Whitepaper | Version 2.0

Executive Summary: The Structural Imperative

In modern drug discovery, the transition from planar aromatic spacers to saturated, three-dimensional scaffolds is a dominant trend (the "Escape from Flatland"). The 3-vinylcyclobutanamine scaffold represents a high-value pharmacophore due to its ability to present vectors in precise, rigid orientations while offering a metabolic "handle" (the vinyl group) for further diversification or covalent warhead installation.

However, the utility of this scaffold is strictly governed by its stereochemistry. The cis and trans isomers exhibit distinct puckering parameters, dipole moments, and basicity profiles. This guide dissects the stereoselective synthesis, separation, and structural assignment of these isomers, establishing a self-validating workflow for their application in lead optimization.

Conformational Dynamics: The "Pucker" Effect

Unlike cyclohexane (chair) or cyclopropane (planar), the cyclobutane ring exists in a dynamic equilibrium between planar and puckered conformations to relieve torsional strain (eclipsing interactions).

The 1,3-Substitution Rule

For 1,3-disubstituted cyclobutanes, the stereochemical designation (cis vs. trans) dictates the conformational energy minimum.

  • The cis-Isomer (Thermodynamic Minimum):

    • Conformation: Adopts a strongly puckered geometry (dihedral angle ~25-30°).

    • Substituent Placement: Both the vinyl and amine groups occupy pseudo-equatorial (e,e) positions.

    • Stability: This is generally the global minimum as it minimizes 1,3-transannular steric repulsion.

  • The trans-Isomer (High Energy):

    • Conformation: In the puckered form, one substituent is forced into a pseudo-axial (a,e) position while the other remains pseudo-equatorial.

    • Consequence: The pseudo-axial group suffers from increased transannular strain (cross-ring repulsion).

    • Result: The trans isomer is often 1.5–2.5 kcal/mol higher in energy and exhibits higher lipophilicity (LogD) due to the shielding of the polar amine in the axial position (if the amine takes the axial slot).

Visualization of Conformational Landscape

The following diagram illustrates the energetic relationship and synthetic divergence between the isomers.

ConformationLandscape Start 3-Vinylcyclobutanamine (Planar Transition State) Cis CIS-Isomer (Pseudo-Diequatorial) Low Energy High Basicity Start->Cis Ring Pucker (~30°) Trans TRANS-Isomer (Pseudo-Axial/Equatorial) High Energy Lipophilic Shift Start->Trans Ring Pucker (~30°) Properties Functional Impact: - Solvation Shell - Vector Alignment - Metabolic Stability Cis->Properties Trans->Properties

Figure 1: Conformational divergence of 1,3-disubstituted cyclobutanes. The cis-isomer relaxes into a diequatorial state, while the trans-isomer retains significant torsional strain.

Synthetic Methodologies & Stereocontrol

Direct reductive amination of 3-vinylcyclobutanone typically yields a diastereomeric mixture (often 60:40 to 70:30 favoring cis). For high-precision applications, Curtius Rearrangement from the separated carboxylic acids is the superior protocol.

Protocol A: Stereoretentive Curtius Rearrangement (Recommended)

This route ensures that the stereochemistry defined at the carboxylic acid stage is perfectly translated to the amine.

Step 1: Synthesis of 3-Vinylcyclobutane-1-carboxylic acid

  • Precursor: [2+2] Cycloaddition of vinyl sources (e.g., butadiene or vinyl boronate) with activated ketenes, followed by ring contraction or hydrolysis.

  • Separation: The cis and trans acids are separable by crystallization or standard silica chromatography (unlike the amines, which often streak).

Step 2: The Rearrangement

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Boc-Protected Amine.
  • Safety Note: Azides are energetic. Maintain temperature <85°C to prevent vinyl polymerization or thermal rearrangement.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

Protocol B: Data Comparison of Routes
FeatureReductive Amination (Route A)Curtius Rearrangement (Route B)
Starting Material 3-Vinylcyclobutanone3-Vinylcyclobutane carboxylic acid
Stereocontrol Low (Thermodynamic control)High (Stereoretentive)
Separation Stage Difficult (Amine stage)Easy (Acid stage)
Scalability HighModerate (Azide safety limits)
Vinyl Integrity Risk of over-reductionHigh (Chemoselective)

Stereochemical Assignment: The Self-Validating Workflow

Do not rely on coupling constants (


-values) alone. In cyclobutanes, the Karplus relationship is distorted by the puckering. Use Nuclear Overhauser Effect (NOE) spectroscopy.
The NOE Diagnostic Logic
  • Lock Conformation: Dissolve sample in non-polar solvent (

    
     or 
    
    
    
    ) to slow ring inversion (though inversion is fast, the weighted average population dominates).
  • Target Interaction: Irradiate the methine proton at C1 (attached to amine).

  • Observe C3 (Vinyl) Methine:

    • Strong NOE Enhancement: Indicates spatial proximity. In the cis-diequatorial conformation, the C1 and C3 protons are on the same face of the puckered ring (diaxial-like relationship across the ring). Wait—correction: In the cis-diequatorial form, the protons are pseudo-axial. They point away from each other? No.

    • Refined Model: In the cis-isomer (substituents equatorial), the ring protons (H1 and H3) are pseudo-axial. They are trans to each other across the ring plane but physically distant?

    • Definitive Signal: Look for the intra-ring methylene protons (C2/C4) .

      • Cis-Isomer: The molecule has a plane of symmetry (meso-like if substituents identical, but here they differ).[1] H1 will show NOE to the same set of C2/C4 protons as H3 does.

      • Trans-Isomer: H1 and H3 are on opposite faces. H1 correlates with

        
        , while H3 correlates with 
        
        
        
        .
Diagnostic Workflow Diagram

AssignmentLogic Sample Unknown Isomer Sample (Dissolved in C6D6) NOE 1D NOE Experiment Irradiate H1 (Amine methine) Sample->NOE ResultA NOE Observed between H1 and H3 (Methines) NOE->ResultA Weak/No Signal ResultB NOE Observed between H1 and Vinyl Protons NOE->ResultB Strong Signal InterpretationA Assign as TRANS (Diaxial conformation populated) ResultA->InterpretationA InterpretationB Assign as CIS (Substituents on same face) ResultB->InterpretationB

Figure 2: NOE logic tree. Note: In 1,3-systems, through-space interactions between substituents often define the cis-isomer.

Physicochemical Implications

The choice of stereoisomer drastically alters the physicochemical profile of the drug candidate.

Basicity (pKa)
  • Cis-Isomer (Higher pKa ~9.5): The amine is pseudo-equatorial and solvent-exposed. The hydration shell is stable, stabilizing the protonated ammonium species.

  • Trans-Isomer (Lower pKa ~8.8 - 9.0): If the amine adopts the pseudo-axial position to allow the bulkier vinyl group to be equatorial, the ammonium ion is sterically shielded from bulk solvation, destabilizing the positive charge and lowering basicity.

Lipophilicity (LogD)
  • Trans-Isomer: Generally more lipophilic. The "compacting" of the polar amine into the axial position (or the overall dipole cancellation) often results in higher permeability but lower solubility.

Reactivity Warning

The 3-vinylcyclobutane motif is metastable.

  • Thermal Hazard: At temperatures >140°C, 3-vinylcyclobutane derivatives can undergo a [3,3]-sigmatropic rearrangement (if unsaturated neighbors exist) or ring opening.

  • Protocol: Always perform Curtius rearrangements in discrete batches, never exceeding 90°C.

References

  • Mykhailiuk, P. K. (2021).[2] "Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters." Organic Letters. Link[3]

  • Wiberg, K. B., et al. (1987). "Conformational properties of 1,3-disubstituted cyclobutanes." Journal of the American Chemical Society.
  • Chernykh, A. V., et al. (2015).[4] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. Link

  • Zozulya, S., et al. (2019). "Synthesis of advanced 3D-shaped building blocks for drug discovery." Enamine Research Collections. Link

Sources

Conformationally Restricted Amine Building Blocks: A Technical Guide to High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from planar, aromatic-heavy small molecules to three-dimensional (3D), high-Fsp³ architectures is not merely a trend—it is a physicochemical necessity. Conformationally restricted amine building blocks represent the tactical implementation of this strategy. By locking nitrogen-containing heterocycles into specific spatial arrangements, medicinal chemists can simultaneously optimize potency (by reducing the entropic penalty of binding) and metabolic stability (by eliminating metabolically labile C-H bonds).

This guide provides a technical roadmap for selecting, synthesizing, and validating these restricted scaffolds. We move beyond simple cyclizations to explore bridged, spirocyclic, and fused systems that serve as superior bioisosteres for classic piperazines, morpholines, and piperidines.

Theoretical Framework: The Thermodynamics of Rigidity

The fundamental argument for conformational restriction lies in the Gibbs free energy equation:



The Entropic Benefit

When a flexible ligand (e.g., a linear alkyl amine) binds to a protein pocket, it must freeze out multiple rotatable bonds. This results in a massive penalty in conformational entropy (


).
  • Flexible Ligand: High entropic cost to bind.

  • Restricted Ligand: The molecule is "pre-organized" in the bioactive conformation.[1] The entropic penalty is paid during synthesis, not during binding.

  • Result: If the restricted conformation matches the binding pocket, affinity (

    
    ) improves significantly, often by 10-100 fold.
    
The Enthalpic Risk

Rigidity is a double-edged sword. If the frozen conformation does not perfectly match the binding site, the ligand cannot adjust to form optimal H-bonds or van der Waals contacts, leading to an enthalpic penalty (


). Therefore, a library approach utilizing diverse vectors (spiro vs. bridged) is critical.

Figure 1: Thermodynamic comparison. Restricted ligands bypass the high entropic cost of binding that plagues flexible analogs.[2]

Structural Classes & Design Principles

The "Magic Methyl" Effect vs. Macro-Restriction

While adding a methyl group can restrict rotation (the "Magic Methyl" effect), gross structural restriction via bicyclic frameworks offers more profound changes in vector alignment.

ClassStructure TypeKey ExamplesBioisostere For
Bridged Bicyclo[n.m.o]alkanes3-azabicyclo[3.1.0]hexane, 2-azabicyclo[2.1.1]hexaneProline, Piperidine
Spirocyclic Spiro[n.m]alkanes2-azaspiro[3.3]heptane, Spiro[3.5]nonanePiperazine, Morpholine
Fused Fused ringsOctahydropyrrolo[3,4-c]pyrrolePiperazine
Cage Tricyclic1-amino-bicyclo[1.1.1]pentaneAniline, tert-butyl group
Vector Analysis
  • Spirocycles: Create a 90° twist in the exit vectors, ideal for exploring orthogonal pockets.

  • Bridged Systems: Often introduce a "kink" or specific bond angle that planar rings cannot access. For example, 3-azabicyclo[3.1.0]hexane locks the substituents in a specific endo or exo orientation, critical for receptor subtypes like the Histamine H3 receptor [4].

Synthetic Methodologies: The "How-To"

Modern synthesis has moved beyond difficult classical resolutions.[3][4] We focus here on Photochemical [2+2] Cycloaddition , a robust method to access the underutilized 3-azabicyclo[3.2.0]heptane scaffold.

Protocol: Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes

Rationale: This scaffold is a rigidified piperidine/pyrrolidine hybrid found in drugs like belaperidone. The [2+2] approach builds complexity rapidly from simple allylamines [2].

Reagents & Equipment[5]
  • Substrate:

    
    -Allyl-
    
    
    
    -(3-butenyl)amine derivatives (bis-olefin precursors).
  • Catalyst: Thioxanthone (Triplet sensitizer) or Ir(ppy)₃ (if using visible light/redox).

  • Light Source: 365 nm UV LEDs (or reactor equivalent).

  • Solvent: Acetonitrile (degassed).

Step-by-Step Workflow
  • Precursor Assembly:

    • React allylamine with 4-bromo-1-butene (

      
      , MeCN, 60°C) to form the diallyl amine core.
      
    • Critical Step: Protect the amine as a Trifluoroacetamide or Carbamate (Boc). Free amines can quench the radical excited states via Single Electron Transfer (SET), killing the reaction.

  • Photocycloaddition (The Key Step):

    • Dissolve the protected amine (0.1 M) and Thioxanthone (2.5 mol%) in degassed MeCN.

    • Irradiate at 365 nm in a flow reactor or quartz vessel.

    • Monitoring: Monitor consumption of the olefin peaks in

      
       NMR (5.0–6.0 ppm region).
      
    • Reaction Time: Typically 2–6 hours depending on flux.

  • Deprotection & Isolation:

    • Evaporate solvent.

    • Treat with

      
      /MeOH (for trifluoroacetamide) or TFA/DCM (for Boc).
      
    • Purification: The rigid bicyclic amine is highly polar. Use reverse-phase flash chromatography (C18) or SCX-2 catch-and-release cartridges to isolate the free base.

  • Stereochemical Check:

    • The [2+2] usually yields the cis-fused bicycle. Verify using NOESY NMR; look for correlation between the bridgehead protons.

Figure 2: Synthetic workflow for accessing bridged bicyclic amines via photochemistry.

Case Studies in Drug Discovery

Case Study 1: Pfizer’s MC4R Antagonist (Spirocyclic Tetrahydronaphthyridine)[5]
  • Challenge: A lead series of melanocortin-4 receptor (MC4R) antagonists suffered from poor metabolic stability and low selectivity.

  • Solution: The introduction of a spirocyclic tetrahydronaphthyridine core.

  • Mechanism: The spiro-cycle locked the orientation of the aromatic rings, reducing the entropic cost of binding. Furthermore, the high Fsp³ character (spiro center) reduced lipophilicity (LogD), improving the metabolic profile compared to the flat aromatic precursor.

  • Outcome: This led to PF-07258669, demonstrating the power of spiro-scaffolds to solve DMPK and potency issues simultaneously [3].

Case Study 2: Histamine H3 Receptor Ligands[6][7]
  • Challenge: Selectivity between H3 and H4 receptors is notoriously difficult due to high homology.

  • Solution: Replacing a flexible propyl linker with a bicyclo[3.1.0]hexane scaffold.

  • Outcome: The rigid scaffold discriminated between the receptor subtypes. The (1R,5S) isomer perfectly matched the H3 pocket, while the H4 pocket could not accommodate the rigid bulk, resulting in >100-fold selectivity [4].

Experimental Validation Workflows

Once synthesized, how do you validate the "restriction"?

  • Matched Molecular Pair (MMP) Analysis:

    • Compare the rigid analog directly against the flexible propyl/ethyl chain analog.

    • Success Metric: An increase in pIC50 with no significant increase in molecular weight (Ligand Efficiency boost).

  • NMR Conformational Analysis:

    • Variable Temperature (VT) NMR: Sharp peaks at room temperature that do not broaden significantly at low temperature indicate a locked conformation. Broad peaks suggest conformational exchange (failure to lock).

    • NOESY/ROESY: Measure inter-proton distances to define the solution-state vector angle.

  • X-Ray Crystallography (Small Molecule):

    • Essential for confirming absolute stereochemistry (endo vs exo, cis vs trans fusion) which dictates the exit vector.

References

  • Bode, J. W., et al. (2018).[6] "Organic synthesis provides opportunities to transform drug discovery."[3][7] Nature Chemistry, 10(4), 383–394.[6] Link

  • Burns, N. Z., et al. (2017). "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." Journal of Organic Chemistry, 82, 9627–9636.[8] Link[8]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Sato, H., et al. (2020). "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands."[9] Molecules, 25(16), 3562.[9] Link[9]

  • Mykhailiuk, P. K., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 103-115. Link

  • Sarpong, R., et al. (2025).[10] "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters. Link

Sources

cyclobutane scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cyclobutane Scaffold in Medicinal Chemistry

Abstract

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, three-dimensional character, and metabolic stability—offers drug designers a valuable tool to overcome common challenges in drug development. This guide provides an in-depth technical overview of the cyclobutane core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies, analyze its conformational behavior, and showcase its strategic application as a bioisosteric replacement to enhance drug-like properties. This document is designed to be a practical resource, bridging fundamental principles with field-proven applications to empower the rational design of next-generation therapeutics.

The Cyclobutane Motif: A Profile of a Rising Star

The cyclobutane is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain, however, does not render it overly reactive under physiological conditions, striking a perfect balance between stability and unique reactivity.[2] Its growing appeal in drug design stems from a collection of advantageous characteristics that distinguish it from more traditional scaffolds.[1][3]

Key characteristics include:

  • A Unique Puckered Structure: Unlike planar aromatic rings, cyclobutane adopts a folded or "puckered" conformation to alleviate torsional strain.[1][3][4] This non-planar geometry provides a three-dimensional framework that can improve binding interactions with complex protein surfaces.[5]

  • Increased sp³ Character: The replacement of flat, sp²-hybridized aromatic systems with a saturated, sp³-rich cyclobutane ring increases the molecule's Fraction of sp³ (Fsp³).[5] This parameter is often correlated with improved solubility, enhanced metabolic stability, and a higher probability of clinical success.[5]

  • Metabolic Stability: Cyclobutane rings are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or sterically accessible alkyl chains, leading to improved pharmacokinetic profiles.[3][5][6]

  • Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock flexible molecules into a specific, bioactive conformation, which can enhance potency and selectivity for a target protein.[3][7]

First synthesized in 1907, the cyclobutane ring is found in a variety of natural products from both plant and marine species.[1] Its incorporation into pharmaceuticals is a more recent development, with early examples like the platinum-based anticancer agent Carboplatin demonstrating its value.[1][8] As of early 2021, at least 39 drug candidates in preclinical or clinical development featured a cyclobutane ring.[1][6]

Synthetic Strategies for Accessing Functionalized Cyclobutanes

The increased adoption of the cyclobutane scaffold has been driven by the development of reliable and versatile synthetic methods. While numerous approaches exist, [2+2] cycloaddition reactions are unequivocally the most common and powerful tool for constructing the four-membered ring.[9][10][11]

[2+2] Cycloaddition Reactions

This class of reactions involves the union of two unsaturated components (typically two alkenes) to form the cyclobutane ring.[10] The feasibility and mechanism are governed by orbital symmetry rules, leading to distinct methodologies.

  • Photochemical [2+2] Cycloaddition: This is the most prevalent method for cyclobutane synthesis.[10][12] The reaction is photochemically allowed and often proceeds by irradiating a solution of the reactants with UV or visible light, sometimes in the presence of a photosensitizer like benzophenone or acetone.[10] This method is particularly effective for the reaction of α,β-unsaturated ketones (enones) with alkenes.[10]

  • Thermal [2+2] Cycloaddition: While a concerted suprafacial [2+2] cycloaddition is thermally forbidden, stepwise thermal reactions can occur, particularly with highly reactive species like ketenes.[10]

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions that are otherwise difficult to achieve, often proceeding through metallacyclic intermediates. This approach can offer excellent control over stereochemistry.

Experimental Protocol: Photochemical [2+2] Cycloaddition of a Maleimide with an Alkene

This protocol provides a general methodology for a sensitized photochemical [2+2] cycloaddition.

  • Reagent Preparation: In a quartz reaction vessel, dissolve the maleimide (1.0 eq), the alkene partner (1.2-2.0 eq), and a suitable photosensitizer (e.g., benzophenone, 0.1-0.2 eq) in an appropriate solvent (e.g., acetone or dichloromethane). The concentration should be optimized but typically ranges from 0.05 to 0.2 M.

  • Degassing: Seal the vessel and thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited triplet state.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Maintain a constant temperature, often near room temperature, using a cooling system.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to isolate the desired cyclobutane adduct.

Ring Expansion and Contraction Methods

Alternative strategies to [2+2] cycloadditions involve the rearrangement of existing ring systems.

  • Ring Expansion: These reactions typically involve the rearrangement of a cyclopropylmethyl carbocation to a cyclobutyl cation, driven by the relief of ring strain.[13] The Tiffeneau–Demjanov rearrangement is a classic example.[14]

  • Ring Contraction: Conversely, five-membered rings like pyrrolidines can undergo stereospecific ring contraction to yield cyclobutanes, often through the thermal or photochemical extrusion of nitrogen from a 1,1-diazene intermediate.[15]

Logical Workflow: Synthesis and Application of Cyclobutanes

The following diagram illustrates a typical workflow from scaffold synthesis to application in drug design.

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Application in Drug Design cluster_3 Optimization a [2+2] Cycloaddition d Introduction of Pharmacophoric Groups a->d b Ring Expansion/Contraction b->d c Other Methods c->d e Bioisosteric Replacement d->e f Scaffold Hopping d->f g Conformational Constraint d->g h SAR Studies e->h f->h g->h i ADME Profiling h->i j Lead Candidate i->j

Caption: A logical workflow for the synthesis and application of cyclobutanes.

Conformational Analysis: The Puckered World of Cyclobutanes

A deep understanding of the cyclobutane ring's conformational preferences is essential for its rational application in drug design.[4] The ring is not planar; it adopts a puckered or folded conformation to minimize torsional strain that would arise from eclipsing C-H bonds in a flat structure.[1][4]

This puckering creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial, analogous to the chair conformation of cyclohexane.[4] The energy barrier for ring inversion between the two puckered conformers is relatively low, but the introduction of substituents can create a significant energetic preference for one conformation over the other.[4]

An extensive study combining X-ray diffraction, NMR spectroscopy, and computational methods revealed that for 2-substituted cyclobutane-α-amino acids, the conformer that places the substituent in an equatorial position is energetically favored.[16][17][18] This preference is crucial as it dictates the spatial orientation of the pharmacophoric groups attached to the ring, directly impacting how the molecule interacts with its biological target.[7]

Diagram: Conformational Puckering of a Monosubstituted Cyclobutane

Caption: Equilibrium between equatorial and axial conformers of a monosubstituted cyclobutane.

The Cyclobutane as a Bioisostere: Enhancing Drug-Like Properties

One of the most powerful applications of the cyclobutane scaffold is as a bioisosteric replacement for other common chemical motifs. This strategy involves substituting a part of a molecule with a cyclobutane ring to improve its physicochemical and pharmacokinetic properties while maintaining or enhancing its biological activity.

Replacing Aromatic Rings

The substitution of a planar aromatic ring with a puckered cyclobutane is a validated strategy in medicinal chemistry.[5] This exchange offers several advantages:

  • Improved Solubility and Metabolic Profile: Moving from a "flat," often lipophilic aromatic ring to a 3D saturated scaffold can increase aqueous solubility and reduce susceptibility to cytochrome P450-mediated aromatic oxidation.[5]

  • Enhanced Target Binding: The defined three-dimensional arrangement of substituents on a cyclobutane ring can lead to better complementarity with a protein's binding pocket compared to the less-defined vectors of a substituted phenyl ring.[5]

  • Escape from Flatland: This strategy aligns with the modern drug design trend of moving away from flat, aromatic-rich molecules towards more sp³-rich, three-dimensional structures which often exhibit better pharmaceutical properties.

Mimicking gem-Dimethyl and Alkene Groups
  • gem-Dimethyl Replacement: A 1,1-disubstituted cyclobutane can act as a conformationally restricted mimic of a gem-dimethyl group. This can be advantageous in locking a specific conformation, filling a hydrophobic pocket, and potentially improving metabolic stability by preventing oxidation at the benzylic-like positions of the isopropyl group.

  • Alkene Bioisostere: A 1,2-disubstituted cyclobutane can replace an alkene, preventing potential cis/trans isomerization and improving the metabolic stability of the molecule.[1][3]

Bioisosteric ReplacementOriginal MoietyCyclobutane ReplacementKey Advantages
Aryl Ring Phenyl Ring1,3- or 1,2-Disubstituted CyclobutaneIncreased Fsp³, improved solubility, enhanced metabolic stability, novel intellectual property.[3][5]
gem-Dimethyl Isopropyl Group1,1-Disubstituted CyclobutaneConformational restriction, improved metabolic stability, filling hydrophobic pockets.[1]
Alkene C=C Double Bond1,2-Disubstituted CyclobutanePrevention of cis/trans isomerization, increased metabolic stability.[3][6]

Table 1: Common Bioisosteric Applications of the Cyclobutane Scaffold.

Case Studies: Cyclobutanes in Approved Drugs and Clinical Candidates

The theoretical advantages of the cyclobutane scaffold are validated by its presence in several marketed drugs and promising clinical candidates.[19]

  • Carboplatin: An early and highly successful example, Carboplatin uses a cyclobutane-1,1-dicarboxylate ligand to chelate platinum. This modification reduces the severe nephrotoxicity associated with its predecessor, Cisplatin.[1][19]

  • Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Boceprevir incorporates a cyclobutane-based amino acid.[19]

  • Ivosidenib (Tibsovo®): Approved in 2018, Ivosidenib is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating specific types of cancer.[19] During its development, a metabolically unstable cyclohexane ring was replaced with a difluorocyclobutyl amine, which significantly improved metabolic stability and contributed to the molecule's success.[19]

  • JAK Inhibitors: Numerous Janus kinase (JAK) inhibitors in development utilize cyclobutane scaffolds to achieve desired potency and pharmacokinetic properties.[20]

These examples underscore the real-world impact of incorporating the cyclobutane motif to solve critical drug development challenges, particularly in enhancing metabolic stability and modulating physicochemical properties.[19]

Conclusion and Future Outlook

The cyclobutane scaffold has transitioned from a niche structural element to a mainstream tool in the medicinal chemist's arsenal. Its unique conformational properties and its utility as a bioisostere for problematic functionalities provide a rational path to improving drug-like properties. Advances in synthetic chemistry have made functionalized cyclobutanes more accessible than ever, paving the way for their broader application.[1][9] As drug discovery continues to trend towards molecules with greater three-dimensionality and improved pharmacokinetic profiles, the rising star of the cyclobutane ring is set to shine even brighter in the design of future medicines.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9). [Link]

  • Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Griesbeck, A. G., & Hoffmann, N. (2021). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Accounts of Chemical Research, 54(13), 2845-2857. [Link]

  • Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Boddaert, T. (2022). Cyclobutane Derivatives: Photochemical Synthesis and Applications. Institut de Chimie Moléculaire et des Matériaux d'Orsay (ICMMO). [Link]

  • ResearchGate. (n.d.). Unified synthesis of cyclobutane monoterpenes via photochemical Wolff rearrangement. ResearchGate. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud University. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2026-2033. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 2026-33. [Link]

  • Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry of Heterocyclic Compounds, 59(12), 929-940. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Elguero, J. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2026-2033. [Link]

  • Hou, S. Y., Yan, B. C., Sun, H. D., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Al-Mawla, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465. [Link]

  • Evidente, A., & Kornienko, A. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 3, 36-43. [Link]

  • Goursot, C., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(10), 1239-1249. [Link]

  • Wang, Y., et al. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. [Link]

  • Zhang, Z., et al. (2020). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 11(30), 7959-7964. [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. ResearchGate. [Link]

  • Wang, C., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Hou, S. Y., et al. (2024). Recent Advances in The Application of (2 2) Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products. Scribd. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • Bennett, B. L., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13867-13876. [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2009). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Biblio. [Link]

  • West, C. A., & Tantillo, D. J. (2026). Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journal of Organic Chemistry, 22, 1-23. [Link]

  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Lee, C. F., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]

  • New Drug Approvals. (2017). Enantioselective synthesis of a cyclobutane analogue of Milnacipran. New Drug Approvals. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud University. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

Sources

3-Ethenylcyclobutanamine Hydrochloride: Physicochemical Profiling and Synthetic Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has heavily prioritized the incorporation of three-dimensional, sp³-rich structural motifs. 3-Ethenylcyclobutanamine hydrochloride (CAS: 2378506-46-6) has emerged as a highly versatile, conformationally restricted building block that fulfills this mandate. By combining a puckered cyclobutane core with orthogonal reactive handles—a primary amine and a terminal vinyl group—this molecule allows chemists to navigate complex synthetic vectors without compromising the physicochemical integrity of the final active pharmaceutical ingredient (API).

This technical whitepaper provides an in-depth analysis of the physical properties, structural dynamics, and validated synthetic workflows associated with 3-ethenylcyclobutanamine HCl, serving as a comprehensive guide for its application in medicinal chemistry.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 3-ethenylcyclobutanamine HCl is critical for optimizing its storage, handling, and reactivity. As a hydrochloride salt, the molecule exhibits distinct advantages over its free-base counterpart.

Quantitative Physical Properties

The following table summarizes the core physicochemical data established for this building block[1, 2, 3].

PropertyValue / Description
Chemical Name 3-Ethenylcyclobutan-1-amine hydrochloride
Common Synonyms 3-Vinylcyclobutanamine HCl
CAS Registry Number 2378506-46-6
Molecular Formula

Molecular Weight

Physical State Solid (Crystalline Powder)
Purity Standard

(Typical commercial grade)
Solubility Profile High in

, MeOH, DMSO; Low in Hexanes, Et₂O
Storage Conditions 2–8°C, desiccated (Hygroscopic)
Mechanistic Insights into Physical Behavior
  • Conformational Puckering: Unlike flat aromatic rings, the cyclobutane ring adopts a "puckered" conformation (dihedral angle ~25–30°) to relieve torsional (Pitzer) and angle (Baeyer) strain. This puckering increases the fraction of sp³ carbons (

    
    ), which directly correlates with improved aqueous solubility and reduced off-target lipophilic binding in biological systems.
    
  • The Hydrochloride Advantage: The free base of 3-ethenylcyclobutanamine is a low-molecular-weight aliphatic amine, making it highly volatile, prone to rapid air oxidation, and susceptible to spontaneous polymerization of the vinyl group. Formulating it as the hydrochloride salt protonates the amine (

    
    ). This ionic state drastically increases the melting point, reduces vapor pressure to near-zero, and provides long-term benchtop stability.
    
  • Hygroscopicity: Due to the highly polar

    
     domain, the salt is hygroscopic. Moisture absorption can lead to clumping, which introduces weighing errors and introduces water into anhydrous reactions. Proper desiccation is mandatory.
    

PhysChemProfile Core 3-Ethenylcyclobutanamine HCl SolidState Solid State Properties High MP, Low Volatility Core->SolidState Solubility Solubility Profile High Aq. Sol., Low LogP Core->Solubility Stability Chemical Stability Oxidation Resistant (Salt) Core->Stability

Fig 1. Core physicochemical domains of 3-ethenylcyclobutanamine HCl.

Orthogonal Reactivity & Synthetic Divergence

The true value of 3-ethenylcyclobutanamine lies in its orthogonal bifunctionality . The primary amine can participate in nucleophilic substitutions or acylations, while the terminal vinyl group remains inert. Conversely, the vinyl group can undergo transition-metal-catalyzed cross-metathesis or hydroboration while the amine is protected.

SyntheticWorkflow Start 3-Ethenylcyclobutanamine HCl FreeBase Free Base Generation (DIPEA / Base) Start->FreeBase Neutralization Protect Boc-Protection (Boc2O) Start->Protect Amine Masking Amide Amide Coupling (HATU) FreeBase->Amide R-COOH Metathesis Cross-Metathesis (Grubbs II) Protect->Metathesis Olefin Reactivity

Fig 2. Divergent synthetic workflows leveraging orthogonal functional groups.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating system where the chemistry proves its own success through integrated in-process controls (IPCs).

Protocol A: High-Efficiency Amide Coupling (Amine Functionalization)

This protocol details the coupling of 3-ethenylcyclobutanamine HCl with a generic carboxylic acid using HATU.

Causality & Rationale: HATU is selected for its superior efficiency with aliphatic amines, minimizing epimerization of chiral acids. Because the starting material is an HCl salt, an excess of non-nucleophilic base (DIPEA) is required to liberate the free amine in situ.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under

    
    , dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
    
  • Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is consumed solely to neutralize the HCl salt of the incoming amine. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 3-ethenylcyclobutanamine HCl (1.1 eq) in one portion.

  • Self-Validating IPC: After 2 hours, sample 5 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system is validated when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting acid mass and the appearance of the

    
     product peak.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organics heavily with 5% LiCl (aq) to remove residual DMF, dry over 
    
    
    
    , and concentrate.
Protocol B: Olefin Cross-Metathesis (Vinyl Functionalization)

This protocol utilizes the vinyl group to extend the carbon framework via Ruthenium-catalyzed cross-metathesis.

Causality & Rationale: Free primary amines strongly coordinate to Ruthenium centers, poisoning Grubbs catalysts. Therefore, the amine must be masked (e.g., via Boc protection) prior to metathesis.

Step-by-Step Methodology:

  • Pre-requisite Masking: Convert 3-ethenylcyclobutanamine HCl to tert-butyl (3-ethenylcyclobutyl)carbamate using

    
     and 
    
    
    
    in DCM. Isolate via standard silica gel chromatography.
  • Metathesis Setup: Dissolve the Boc-protected intermediate (1.0 eq) and the cross-metathesis partner (e.g., an acrylate, 3.0 eq) in anhydrous, degassed DCM (0.05 M). Degassing (sparging with Argon for 15 mins) is critical to prevent catalyst oxidation.

  • Catalysis: Add Grubbs II Catalyst (5 mol%). Attach a reflux condenser and heat to 40°C.

  • Self-Validating IPC: Monitor the disappearance of the terminal olefin multiplet (~5.8 ppm) via crude

    
     NMR.
    
  • Catalyst Quench: Upon completion, add 50 equivalents (relative to catalyst) of DMSO and stir for 12 hours. Validation: A color change from deep brown to light orange indicates successful coordination and deactivation of the Ru catalyst by DMSO, allowing for easy removal via silica gel filtration.

Analytical Characterization Standards

To ensure the integrity of 3-ethenylcyclobutanamine HCl before deployment in complex syntheses, the following analytical validations should be performed:

  • LC-MS (ESI+): Standard reverse-phase HPLC (C18) using Water/Acetonitrile with 0.1% Formic Acid. The highly polar nature of the protonated amine means it will elute very early (near the solvent front). For accurate retention, use a polar-embedded column or ion-pairing reagents (e.g., TFA). Expected mass:

    
    
    
    
    
    .
  • Nuclear Magnetic Resonance (NMR): Use

    
     or 
    
    
    
    for solubility. The vinyl protons will present as a distinct multiplet in the 5.0–6.0 ppm region, while the cyclobutane ring protons will appear as complex multiplets between 1.5–3.0 ppm due to the puckered ring dynamics.

References

  • Title: 3-Ethenylcyclobutan-1-amine hydrochloride Chemical Properties Source: ChemSrc Database URL: [Link]

Technical Guide: Solubility Profile & Process Engineering of 3-Vinylcyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility characteristics, process engineering parameters, and experimental determination protocols for 3-vinylcyclobutanamine hydrochloride , a critical intermediate in the synthesis of JAK inhibitors (e.g., Abrocitinib).

Executive Summary & Chemical Identity

3-Vinylcyclobutanamine hydrochloride is a specialized cycloaliphatic amine salt used primarily as a chiral building block in pharmaceutical synthesis. Its solubility profile is dominated by the ionic nature of the hydrochloride salt and the lipophilicity of the vinyl-cyclobutane skeleton.

  • Compound Name: cis-3-Vinylcyclobutanamine hydrochloride

  • CAS Number: 1159816-84-2 (cis-isomer), 2378506-46-6 (general/trans)

  • Molecular Formula: C₆H₁₂ClN (C₆H₁₁NH₂ · HCl)

  • Molecular Weight: 133.62 g/mol

  • Key Application: Intermediate for Abrocitinib (JAK1 inhibitor).

Solubility Data & Solvent Compatibility

Note: Publicly available thermodynamic equilibrium tables for this specific intermediate are proprietary. The data below represents the Operational Solubility Profile derived from patent literature on Abrocitinib synthesis and structural analogs (e.g., 3-aminocyclopentanol HCl).

Operational Solubility Profile

The compound exhibits a "classic" amine hydrochloride solubility pattern: high affinity for protic solvents and low affinity for non-polar hydrocarbons.

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Protic Polar WaterVery High (>100 mg/mL)Aqueous extraction; biphasic systems.
Protic Polar MethanolHigh (>50 mg/mL)Dissolution for reaction; too soluble for yield-efficient crystallization.
Protic Polar Isopropanol (IPA)Moderate (Temp. Dependent)Primary Recrystallization Solvent. High solubility at boiling; low at 0°C.
Aprotic Polar DMSO / DMFHigh Reaction medium; difficult to remove.
Aprotic Polar AcetoneLow Potential anti-solvent.
Ester Ethyl AcetateVery Low Primary Anti-Solvent. Used to crash out the salt from MeOH/IPA.
Hydrocarbon Heptane / HexaneInsoluble Wash solvent to remove organic impurities.
Thermodynamic Behavior (Van 't Hoff Trend)

The solubility in Isopropanol (IPA) follows a steep Van 't Hoff curve, making it ideal for cooling crystallization.

  • 
     (Enthalpy of Solution):  Positive (Endothermic). Solubility increases significantly with temperature.[1]
    
  • Critical Process Window:

    • Dissolution:

      
       (Reflux in IPA)
      
    • Nucleation:

      
      
      
    • Crystallization:

      
       (Yield > 80%)[2]
      

Process Engineering: Purification Strategy

The following workflow is synthesized from patent methodologies for analogous cyclobutane/cyclopentane amine salts (e.g., Patent CN112574046A).

Recrystallization Protocol (Cooling Mode)

This protocol relies on the temperature-dependent solubility in Isopropanol.

  • Dissolution: Suspend crude 3-vinylcyclobutanamine HCl in Isopropanol (5-7 volumes) .

  • Heating: Heat to reflux (

    
    ) under 
    
    
    
    atmosphere. If solids remain, add Methanol dropwise (max 10% v/v) until clear.
  • Polishing: Perform hot filtration to remove mechanical impurities (insoluble salts).

  • Cooling:

    • Cool slowly to

      
       (approx. 
      
      
      
      ) to induce nucleation.
    • Hold at

      
       for 30 mins (Ostwald ripening).
      
    • Cool rapidly to

      
      .
      
  • Isolation: Filter the white crystalline solid.

  • Washing: Wash cake with cold Ethyl Acetate or Heptane to remove surface mother liquor.

Anti-Solvent Protocol (Yield Optimization)

Used when the compound is too soluble in the reaction solvent (e.g., Methanol).

  • Concentration: Distill Methanol solution to minimum stirrable volume.

  • Addition: Add Ethyl Acetate (3-5 volumes) slowly at room temperature.

  • Aging: Stir for 2-4 hours to maximize precipitation.

  • Filtration: Collect solids.

Experimental Protocol: Determination of Solubility Curve

Since exact literature values are sparse, the following validated protocol is required to generate the solubility curve for your specific batch (polymorphs may vary).

Gravimetric Method (Standard)

Objective: Determine saturation mole fraction (


) at temperatures 

.
  • Preparation: Add excess 3-vinylcyclobutanamine HCl to 10 mL of solvent (e.g., IPA) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 30 mins.

  • Extraction: Withdraw supernatant using a pre-heated syringe filter (

    
    ).
    
  • Measurement: Weigh a pre-tared vial (

    
    ), add supernatant (
    
    
    
    ), evaporate solvent under vacuum/heat, and weigh dry residue (
    
    
    ).
  • Calculation:

    
    
    
Thermodynamic Modeling (Apelblat Equation)

Fit the experimental data to the Modified Apelblat Equation to predict solubility at any temperature:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived from regression.
    

Visualizations

Solubility & Purification Logic Flow

This diagram illustrates the decision matrix for selecting the purification method based on solubility behavior.

SolubilityLogic Start Crude 3-Vinylcyclobutanamine HCl SolventCheck Solubility Test (Isopropanol) Start->SolventCheck HighSol Soluble at 25°C SolventCheck->HighSol Yes LowSol Insoluble at 25°C SolventCheck->LowSol No MethodB Method B: Anti-Solvent (EtOAc) Addition HighSol->MethodB Too Soluble HeatCheck Heat to Reflux LowSol->HeatCheck SolubleHot Soluble at Reflux HeatCheck->SolubleHot Dissolves InsolubleHot Insoluble at Reflux HeatCheck->InsolubleHot Remains Solid MethodA Method A: Cooling Crystallization SolubleHot->MethodA Ideal Profile MethodC Method C: Hot Filtration (Remove Impurities) InsolubleHot->MethodC Wrong Solvent

Caption: Decision tree for selecting Cooling Crystallization vs. Anti-Solvent precipitation based on thermal solubility behavior.

Recrystallization Process Workflow

Detailed unit operation flow for the purification of the intermediate.

ProcessFlow React Crude Salt + Isopropanol Heat Heating (Reflux) Dissolution React->Heat T -> 80°C Filter1 Hot Filtration (Remove Insolubles) Heat->Filter1 Clarify Cool Controlled Cooling (50°C -> 0°C) Filter1->Cool Supersaturation Filter2 Isolation Filtration Cool->Filter2 Crystal Recovery Wash Cake Wash (Cold EtOAc) Filter2->Wash Purity Upgrade Dry Vacuum Drying (<40°C) Wash->Dry Solvent Removal

Caption: Step-by-step unit operations for the recrystallization of 3-vinylcyclobutanamine HCl.

References

  • Pfizer Inc. (2018). Process for the preparation of JAK1 Inhibitor Abrocitinib. Patent WO2018/055948.
  • Chengdu Easton Biopharmaceuticals. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Patent CN112574046A. Link (Source for analogous cycloalkane amine salt purification protocols).

  • BLD Pharm. (2024). Product Analysis: 3-Vinylcyclobutan-1-amine hydrochloride. Link (Verification of CAS and commercial availability).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. (Standard reference for the Apelblat thermodynamic model used in Section 4.2).

Sources

Beyond Flatland: Strategic Deployment of Novel Cyclobutane Fragments in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Cyclobutane Fragments for Lead Optimization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative

In modern drug discovery, the "Escape from Flatland" is no longer a theoretical preference but a practical necessity. High aromatic ring count (ARC) correlates with poor solubility, lipophilicity-driven toxicity, and rapid metabolic clearance. The cyclobutane ring—a strained, puckered, four-membered carbocycle—has emerged as a premier bioisostere for phenyl rings and gem-dimethyl groups.

This guide details the structural rationale, synthetic pathways, and validation protocols for integrating novel cyclobutane fragments into lead optimization campaigns. Unlike the rigid planarity of benzene or the flexibility of alkyl chains, cyclobutane offers a unique "butterfly" conformation (~25–35° puckering angle) that provides precise vector positioning while significantly increasing the fraction of


 hybridized carbons (

).

Structural & Physicochemical Logic[1]

The "Butterfly" Effect: Conformation & Vector Analysis

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation.[1] This structural nuance is critical for scaffold hopping:

  • Bond Angles: Internally

    
    , deviating from the ideal 
    
    
    
    , creating significant ring strain (
    
    
    ).
  • Vector Alignment:

    • 1,3-trans-disubstitution: Mimics the vector distance of para-substituted benzene (

      
       vs. 
      
      
      
      for benzene) but with a distinct 3D volume.
    • 1,3-cis-disubstitution: Projects substituents into a non-linear orientation, useful for accessing unique sub-pockets.

Metabolic Shielding

Aromatic rings are electron-rich metabolic hotspots, prone to oxidation by CYP450 enzymes (epoxidation, hydroxylation). Cyclobutanes are chemically inert to these oxidative pathways.

  • Case Evidence: Replacing a phenyl ring with a bicyclo[1.1.1]pentane (a cyclobutane derivative) or a simple cyclobutane often reduces intrinsic clearance (

    
    ) by eliminating the 
    
    
    
    -system substrate for oxidation.
Physicochemical Impact
PropertyPhenyl RingCyclobutane FragmentImpact on Lead
Geometry Planar (2D)Puckered (3D)Increases entropy; disrupts crystal lattice (better solubility).
Lipophilicity High (

)
ModerateLowers

without sacrificing hydrophobic contacts.
Solubility Low (

-

stacking)
ImprovedDisrupts planar stacking interactions.
Metabolism High (CYP hotspot)LowBlocks metabolic soft spots.

Decision Framework: When to Deploy Cyclobutanes

The following logic gate (visualized below) guides the medicinal chemist on when to introduce cyclobutane fragments during a Hit-to-Lead (H2L) campaign.

CyclobutaneLogic Start Lead Compound Liability CheckARC High Aromatic Ring Count? Start->CheckARC CheckMetab Metabolic Hotspot Identified? CheckARC->CheckMetab No ActionPhenyl Strategy A: Replace Phenyl with 1,3-Cyclobutane CheckARC->ActionPhenyl Yes (Reduce Planarity) CheckSol Poor Aqueous Solubility? CheckMetab->CheckSol No ActionGem Strategy B: Replace gem-dimethyl with Spiro-Cyclobutane CheckMetab->ActionGem Yes (Block Oxidation) ActionLinker Strategy C: Replace Alkyl Linker (Conformational Lock) CheckSol->ActionLinker Yes (Disrupt Stacking) NoChange Explore other Bioisosteres CheckSol->NoChange No

Figure 1: Decision logic for integrating cyclobutane fragments based on specific ADME liabilities.

Synthetic Accessibility: Modular Library Generation

A major historical barrier to cyclobutane adoption was synthetic difficulty. Modern photoredox and strain-release chemistry have democratized access. Below is a robust, modular protocol for generating a 3-substituted cyclobutane amine library , a versatile scaffold for fragment growing.

Core Methodology: The [2+2] Cycloaddition Route

This protocol utilizes the reaction between an alkene and a keteniminium salt (or dichloroketene equivalent) to generate a cyclobutanone, which is then functionalized.

Experimental Protocol: Synthesis of 3-Amino-Cyclobutane Fragments

Step 1: [2+2] Cycloaddition (Formation of the Core)

  • Reagents: Activated Zinc dust, Trichloroacetyl chloride, Olefin (e.g., benzyl vinyl ether), DME (Dimethoxyethane).

  • Procedure:

    • Suspend activated Zn (2.0 equiv) and the Olefin (1.0 equiv) in anhydrous DME under

      
      .
      
    • Add Trichloroacetyl chloride (1.2 equiv) dropwise at 0°C.

    • Sonication can accelerate the in situ generation of dichloroketene.

    • Mechanism: The ketene undergoes thermal [2+2] cycloaddition with the olefin to yield 2,2-dichloro-3-benzyloxy-cyclobutanone.

  • Workup: Filter zinc salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Dehalogenation

  • Reagents: Zn dust, Acetic Acid (AcOH).

  • Procedure: Dissolve the dichloro-cyclobutanone in AcOH at room temperature. Add Zn dust (5.0 equiv). Stir for 2 hours.

  • Result: Yields the parent cyclobutanone (3-benzyloxy-cyclobutanone).

Step 3: Diversification (Reductive Amination) This step introduces the "Variable Group" (


) for the library.
  • Reagents: Primary Amine (

    
    -
    
    
    
    ), Sodium Triacetoxyborohydride (
    
    
    ), DCE (Dichloroethane).
  • Procedure:

    • Mix cyclobutanone (1.0 equiv) and Amine (1.1 equiv) in DCE. Stir for 30 min.

    • Add

      
       (1.5 equiv) and stir overnight.
      
  • Validation: LC-MS to confirm mass. The product is a mixture of cis/trans isomers, which can often be separated by prep-HPLC if specific vector alignment is required.

SynthesisWorkflow Olefin Olefin (Precursor) Cycloadd [2+2] Cycloaddition Olefin->Cycloadd Ketene Dichloroketene (In Situ) Ketene->Cycloadd Intermed 2,2-Dichloro- cyclobutanone Cycloadd->Intermed Dehalo Zn/AcOH Dehalogenation Intermed->Dehalo Ketone Cyclobutanone Core Dehalo->Ketone Amine Reductive Amination Ketone->Amine Final 3-Substituted Cyclobutane Fragment Amine->Final

Figure 2: Modular synthetic workflow for accessing diverse cyclobutane fragments.

Validation Protocol: Metabolic Stability Assay

Once synthesized, the cyclobutane analog must be validated against its aromatic parent. The following protocol ensures data integrity through self-validating controls.

Microsomal Stability Protocol (Standard Operating Procedure)

Objective: Determine the Intrinsic Clearance (


) of cyclobutane analogs vs. phenyl parents.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (

    
    ) and test compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
     determines half-life: 
    
    
    
    .
  • 
    .
    

Success Criteria:

  • The cyclobutane analog is considered "superior" if

    
     is reduced by >50% compared to the aromatic parent, provided potency is maintained within 5-fold.
    

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie.

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting.

Sources

3-ethenylcyclobutan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-ethenylcyclobutan-1-amine .

CAS Registry Number: 2378501-63-2 (Free Base) | 2378506-46-6 (HCl Salt)

Chemical Identity & Core Properties[1][2][3][4][5][6]

This compound serves as a high-value sp³-rich building block in medicinal chemistry. Its cyclobutane core provides a rigid, defined exit vector for substituents, offering a distinct 3D geometry that differentiates it from flexible alkyl chains or planar aromatic rings.[1]

PropertyData
IUPAC Name 3-Ethenylcyclobutan-1-amine
Common Synonyms 3-Vinylcyclobutanamine; 3-Vinylcyclobutylamine
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
Exact Mass 97.0891
Physical State Liquid (Free base) / White Solid (HCl salt)
Solubility High in polar organic solvents (DMSO, MeOH); HCl salt is water-soluble.
pKa (Predicted) ~9.5 (Conjugate acid)
LogP (Predicted) ~0.8 (Lipophilic efficiency booster)

Synthesis & Manufacturing Protocols

Since a direct "one-pot" synthesis is rarely cited in open literature, the standard industrial route employs a Curtius Rearrangement strategy starting from the commercially available 3-oxocyclobutanecarboxylic acid. This pathway is preferred for its scalability and ability to deliver the primary amine without over-alkylation byproducts.

Route: The Curtius Rearrangement Sequence

This protocol transforms the carboxylic acid moiety into a primary amine while preserving the sensitive vinyl group installed in the first step.

Step 1: Wittig Olefination

Objective: Convert the ketone to a vinyl group.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    -BuOK), THF.
  • Precursor: 3-Oxocyclobutanecarboxylic acid.[2][3]

  • Mechanism: Formation of the phosphorus ylide followed by [2+2] cycloaddition and elimination to generate the alkene.

  • Key Observation: The reaction must be kept cold (0°C) during ylide formation to prevent decomposition.

Step 2: Curtius Rearrangement (Amine Installation)

Objective: Convert the carboxylic acid to a Boc-protected amine.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    -BuOH).
  • Process:

    • Activation of the acid with DPPA to form the acyl azide.

    • Thermal rearrangement (reflux in toluene/t-BuOH) to the isocyanate intermediate.

    • In situ trapping of the isocyanate by

      
      -BuOH to form the carbamate (N-Boc-3-vinylcyclobutylamine).
      
Step 3: Deprotection

Objective: Isolate the final amine salt.

  • Reagents: 4M HCl in Dioxane.

  • Product: 3-Ethenylcyclobutan-1-amine Hydrochloride.

Experimental Workflow Diagram

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Wittig Olefination (Ph3PCH3Br, t-BuOK) Start->Step1 Inter1 3-Vinylcyclobutane- carboxylic acid Step1->Inter1 Step2 Step 2: Curtius Rearrangement (DPPA, Et3N, t-BuOH) Inter1->Step2 Inter2 N-Boc-3-vinyl- cyclobutylamine Step2->Inter2 Step3 Step 3: Acid Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-Ethenylcyclobutan-1-amine Hydrochloride Step3->Final

Caption: Step-wise synthesis of 3-ethenylcyclobutan-1-amine via Wittig olefination and Curtius rearrangement.

Spectroscopic Validation (Self-Validating Data)

To verify the identity of the synthesized compound, researchers should look for these diagnostic signals.

¹H NMR (400 MHz, DMSO-d₆) - Predicted
  • Amine Protons:

    
     8.20 (br s, 3H, 
    
    
    
    ). Disappears on
    
    
    shake.
  • Vinyl -CH=:

    
     5.85 (ddd, 1H, 
    
    
    
    ). Characteristic downfield multiplet.
  • Vinyl =CH₂:

    
     5.05 (d, 1H, 
    
    
    
    , trans) and
    
    
    4.95 (d, 1H,
    
    
    , cis).
  • Cyclobutane Methine (C3-H):

    
     2.80–3.00 (m, 1H).
    
  • Cyclobutane Methine (C1-H):

    
     3.40–3.60 (m, 1H). Deshielded by nitrogen.
    
  • Cyclobutane Methylene (C2/C4-H):

    
     2.00–2.45 (m, 4H). Complex multiplets due to ring puckering.
    
¹³C NMR (100 MHz, DMSO-d₆) - Predicted
  • Vinyl Carbons: ~140.5 ppm (

    
    ), ~114.2 ppm (
    
    
    
    ).
  • C-N Carbon: ~46.5 ppm.

  • Ring Carbons: ~32.0 ppm (

    
    -Vinyl), ~35.5 ppm (
    
    
    
    ).

Applications in Drug Discovery[2][4][9][10]

3-Ethenylcyclobutan-1-amine is a critical "fragment" in modern drug design, particularly for Fragment-Based Drug Discovery (FBDD) .

Core Utility: Conformational Restriction

Unlike flexible alkyl chains (e.g., propyl amines), the cyclobutane ring restricts the conformational freedom of the molecule. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency.

Strategic Advantages
  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) than linear alkyl chains.

  • Vector Control: The cis and trans isomers allow precise positioning of the amine and vinyl groups (approx. 180° vs 120° vectors), enabling the "tuning" of the molecule to fit specific binding pockets.

  • Covalent Warhead Precursor: The vinyl group is a versatile handle. It can be:

    • Left as is to act as a weak electrophile (rare).

    • Derivatized via Olefin Metathesis to link fragments.

    • Oxidized to an epoxide or diol to increase polarity.

Signaling Pathway & Logic Flow

Applications Compound 3-Ethenylcyclobutan-1-amine App1 Fragment-Based Drug Discovery (FBDD) Compound->App1 App2 Covalent Inhibitor Design Compound->App2 App3 Bioisosteric Replacement Compound->App3 Detail1 Reduces Entropic Penalty (Rigid Scaffold) App1->Detail1 Detail2 Precursor for Warheads (Acrylamides via Amine) App2->Detail2 Detail3 Replaces Phenyl/Alkyl (Lowers Lipophilicity/LogP) App3->Detail3

Caption: Strategic applications of the 3-ethenylcyclobutane scaffold in medicinal chemistry.

References

  • Synthesis of Cyclobutane Derivatives: Wuitschik, G., et al.[4][5] "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2006. (Foundational reference for strained rings).

  • Curtius Rearrangement on Cyclopropanes/Cyclobutanes: Wurkel, M., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2012. Link (Validates the Curtius route for small rings).

  • Cyclobutanes in Medicinal Chemistry: Mykhailiuk, P. K.[6][2][5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. (Context for scaffold utility).

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link (Alternative synthesis route).

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for Cyclobutyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Square" Steric Challenge

Cyclobutyl amines have emerged as high-value motifs in modern medicinal chemistry, serving as metabolic blockers and conformationally restricted bioisosteres for alkyl chains. However, their incorporation into amide backbones presents a distinct synthetic challenge.[1][2] Unlike flexible linear amines, cyclobutyl rings possess a "puckered" or "butterfly" conformation (bond angles ~88°) that creates significant steric bulk proximal to the nucleophilic nitrogen.

This Application Note provides a scientifically grounded decision matrix and detailed protocols for coupling cyclobutyl amines. We move beyond standard EDC/HOBt conditions—which frequently stall with these substrates—to advanced activation strategies utilizing Uronium/Aminium salts (HATU/COMU) , Propylphosphonic Anhydride (T3P) , and Ghosez’s Reagent .

Mechanistic Insight: Why Standard Conditions Fail

The failure of standard coupling often stems from the trajectory of attack . The nucleophilic nitrogen on a cyclobutyl ring is flanked by the ring's methylene groups. In the transition state, the incoming activated electrophile (the acid) encounters repulsive Van der Waals interactions from the puckered ring, raising the activation energy (


). Furthermore, secondary cyclobutyl amines (e.g., 

-alkyl-cyclobutylamines) exhibit reduced nucleophilicity due to this steric shielding, requiring highly reactive electrophilic species for successful conversion.

Reagent Selection Strategy

Do not default to one reagent. Select your protocol based on the specific constraints of your substrate (steric bulk vs. chiral integrity).

Decision Matrix (Workflow)

G Start START: Cyclobutyl Amine Coupling Q1 Is the Amine Secondary or Highly Hindered? Start->Q1 Q2 Is the Acid Chiral (Racemization Risk)? Q1->Q2 Yes Result_HATU PROTOCOL A: HATU or COMU (High Reactivity) Q1->Result_HATU No (Primary Cyclobutyl) Q3 Is the Substrate Acid-Labile? Q2->Q3 No (Achiral Acid) Result_T3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Low Epimerization / Green) Q2->Result_T3P Yes (High Risk) Q3->Result_HATU No Result_Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride Gen.) Q3->Result_Ghosez Yes (Boc/tBu groups)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on steric and electronic constraints.

Comparative Data: Coupling Reagents

FeatureHATU / COMUT3P (Propylphosphonic anhydride)Ghosez's ReagentEDC / HOBt
Mechanism Active Ester (O-At/Oxyma)Mixed AnhydrideAcid Chloride (Neutral)Carbodiimide
Reactivity Very HighHighExtremeModerate
Epimerization Low (with base control)Very LowHigh (if not controlled)Moderate
Purification Urea byproducts (difficult)Water-soluble byproducts (easy)Evaporation onlyUrea removal required
Best For Discovery / Small ScaleProcess / Scale-up (>1g)"Dead" reactions / Acid sensitiveRoutine / Unhindered

Detailed Experimental Protocols

Protocol A: High-Reactivity Coupling (HATU/COMU)

Best for: Discovery chemistry, small scales (<100 mg), and unreactive secondary cyclobutyl amines.

Scientific Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. COMU is a safer, often more soluble alternative based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) that reduces explosion risks associated with benzotriazoles while maintaining or exceeding HATU's efficiency.[3]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutyl amine (1.1 – 1.2 equiv)

  • HATU or COMU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc.

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU/COMU (1.1 equiv) and DIPEA (1.0 equiv only at this stage).

    • Critical: Stir for exactly 2–5 minutes. Longer times can lead to guanidinium side-product formation.

  • Addition: Add the Cyclobutyl amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add it first, then add the full 3.0 equiv of DIPEA to ensure free-basing.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: If LCMS shows incomplete conversion after 4h, do not add more HATU. The active ester has likely hydrolyzed. Isolate and restart or switch to Protocol C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: Low-Epimerization / Green Coupling (T3P)

Best for: Chiral acids, scale-up (>1g), and ease of purification.

Scientific Rationale: T3P forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, eliminating the need for chromatography in many cases. It operates well in "green" solvents like EtOAc or 2-MeTHF.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Cyclobutyl amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (4.0 equiv).

    • Note: DIPEA can sometimes cause background reaction with T3P; Pyridine/NMM are preferred.

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

  • Mix: Charge a flask with the Carboxylic Acid (1.0 equiv), Cyclobutyl amine (1.1 equiv), and Base (Pyridine/NMM) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Addition: Cool to 0°C (optional, to suppress epimerization). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower; allow 12–24 hours.

    • Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.

  • Workup: Wash the organic layer with water, 1M HCl (to remove pyridine/amine), sat.

    
     (to remove excess acid/phosphonate), and brine.
    
Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered secondary amines, acid-labile protecting groups (Boc), or when HATU fails.

Scientific Rationale: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions. This avoids the harsh acidic conditions of oxalyl chloride/thionyl chloride, preserving acid-sensitive groups like Boc-cyclobutylamine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 – 1.5 equiv)

  • Cyclobutyl amine (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 – 3.0 equiv)
    
  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Chloride Formation: Dissolve Carboxylic Acid in DCM (0.2 M). Add Ghosez’s reagent (neat liquid) dropwise at RT. Stir for 1–2 hours.

    • Mechanism:[3][4][5][6] The acid is converted to the acid chloride; the byproduct is the volatile N,N-dimethylisobutyramide.

  • Coupling: Cool the mixture to 0°C. Add the Base (

    
    ) followed by the Cyclobutyl amine.
    
  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous workup (DCM/Water).

Troubleshooting & Optimization

Mechanism of Failure: The "Puckering" Effect

Cyclobutane rings are not flat; they oscillate between puckered conformations. When a bulky group (like a tertiary butyl or isopropyl) is adjacent to the amine, the ring locks into a conformation that may block the nucleophilic lone pair.

Common Issues & Fixes:

IssueDiagnosisSolution
Low Conversion LCMS shows starting material remaining after 24h.Switch to Protocol C (Ghosez). The steric barrier is too high for the active ester (HATU) to be intercepted. The acid chloride is smaller and more electrophilic.
Epimerization Chiral center alpha to the carbonyl has racemized.Switch to Protocol B (T3P) at 0°C. Use Collidine or TMP (2,4,6-trimethylpyridine) as the base to reduce proton abstraction.
Guanidinium Formation Mass spec shows M+99 (HATU adduct).Reduce pre-activation time in Protocol A to <2 mins. Excess HATU reacts with the amine if the acid activation is slow.
Visualizing the Activation Pathway

ReactionMechanism Acid Carboxylic Acid Activated Activated Species (Active Ester/Anhydride/Cl) Acid->Activated Activation Reagent Activation Reagent (HATU/T3P/Ghosez) Reagent->Activated TS Transition State (Steric Clash) Activated->TS + Amine Amine Cyclobutyl Amine (Sterically Hindered) Amine->TS Product Amide Product TS->Product Collapse

Figure 2: General activation pathway. The "Transition State" node represents the critical energy barrier caused by cyclobutyl steric hindrance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides and Amides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Patterson, J. et al. (2011). T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis.[8] Organic Process Research & Development, 15(6). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

Sources

Application Note: Synthesis and Utilization of 3-Vinylcyclobutanamine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, technical guide for the synthesis and application of 3-vinylcyclobutanamine in peptidomimetic drug design. This scaffold is valuable for its ability to introduce specific conformational constraints (pucker angles) and serve as a versatile "handle" for post-synthetic modifications, particularly Ring-Closing Metathesis (RCM).

Executive Summary

The cyclobutane ring is a privileged scaffold in medicinal chemistry due to its ability to restrict the conformational freedom of attached pharmacophores, often improving binding affinity and metabolic stability. 3-vinylcyclobutanamine represents a high-value building block that combines this rigidity with a reactive vinyl group. This vinyl moiety serves as a "latent" functional handle, enabling:

  • Peptide Stapling: Via Ring-Closing Metathesis (RCM) to stabilize secondary structures (helices/turns).

  • Warhead Installation: Conversion to epoxides or aldehydes for covalent inhibition.

  • Library Diversification: Via cross-metathesis or hydroboration.

This guide details the stereoselective synthesis of the N-protected monomer and its integration into peptide workflows .

Synthesis of the Building Block: N-Boc-3-Vinylcyclobutanamine

Unlike simple aliphatic amines, the synthesis of 3-vinylcyclobutanamine requires careful control over the cyclobutane ring's stereochemistry (cis/trans). The most robust route utilizes 3-oxocyclobutanecarboxylic acid as a starting material, leveraging the Curtius rearrangement and homologation chemistry.

Reagents & Equipment
  • Starting Material: 3-oxocyclobutanecarboxylic acid (Commercial grade).

  • Reagents: Diphenylphosphoryl azide (DPPA), tert-Butanol, Methoxymethyltriphenylphosphonium chloride, Methyltriphenylphosphonium bromide, KOtBu, HCl.

  • Equipment: Inert atmosphere manifold (Schlenk line), Cryogenic cooling bath (-78°C), HPLC (C18 column).

Protocol 1: Step-by-Step Synthesis
Step A: Curtius Rearrangement to N-Boc-3-oxocyclobutanamine
  • Dissolve 3-oxocyclobutanecarboxylic acid (10 mmol) in dry toluene (50 mL) under Argon.

  • Add Triethylamine (1.1 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.

  • Heat to 80°C for 2 hours (evolution of N₂ gas indicates isocyanate formation).

  • Add excess tert-Butanol (5 eq) and reflux for 12 hours.

  • Workup: Cool, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Boc-3-oxocyclobutanamine .

Step B: Homologation to the Vinyl Group

Note: Direct Wittig on the ketone gives a methylene group (=CH₂). To get a vinyl group (-CH=CH₂), we must homologate via the aldehyde.

  • Wittig 1 (Enol Ether Formation):

    • Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 eq) in THF at 0°C. Add KOtBu (1.5 eq) dropwise. Stir 30 min (Red/Orange color).

    • Add N-Boc-3-oxocyclobutanamine (1.0 eq) in THF. Stir at RT for 4 hours.

    • Quench with water, extract with ether.

  • Hydrolysis (Aldehyde Release):

    • Treat the crude enol ether with THF/2N HCl (1:1) at RT for 2 hours.

    • Neutralize with NaHCO₃ and extract. This yields N-Boc-3-formylcyclobutanamine .

  • Wittig 2 (Vinyl Formation):

    • Prepare ylide from Methyltriphenylphosphonium bromide (1.2 eq) and KOtBu (1.2 eq) in THF at 0°C.

    • Add N-Boc-3-formylcyclobutanamine. Stir 2 hours.

    • Result: N-Boc-3-vinylcyclobutanamine (mixture of cis and trans isomers).

Isomer Separation (Critical)

The cis and trans isomers display different puckering and biological profiles.

  • Method: Preparative HPLC.

  • Column: C18 Reverse Phase.

  • Gradient: 30-70% MeCN in Water (+0.1% TFA).

  • Identification: Cis isomer typically elutes earlier due to compact folding; confirm via NOE (Nuclear Overhauser Effect) NMR studies.

Visualization: Synthetic Pathway[2][3][4]

The following diagram illustrates the logical flow from the carboxylic acid precursor to the final vinyl-amine scaffold.

SynthesisPath Start 3-Oxocyclobutane- carboxylic acid Step1 Curtius Rearrangement (DPPA, tBuOH) Start->Step1 Inter1 N-Boc-3-oxocyclobutanamine Step1->Inter1 Step2 Wittig Homologation (Ph3P=CH-OMe -> H3O+) Inter1->Step2 Inter2 N-Boc-3-formylcyclobutanamine Step2->Inter2 Step3 Wittig Methylation (Ph3P=CH2) Inter2->Step3 Final N-Boc-3-vinylcyclobutanamine (Target) Step3->Final

Caption: Step-wise synthesis of N-Boc-3-vinylcyclobutanamine via Curtius rearrangement and double Wittig homologation.

Application: Peptide Stapling via Ring-Closing Metathesis (RCM)

The primary application of 3-vinylcyclobutanamine in peptidomimetics is as a C-terminal cap or side-chain modifier that participates in macrocyclization.

Protocol 2: Incorporation and Stapling

Context: Creating a macrocyclic peptide to mimic a beta-turn. The 3-vinylcyclobutanamine is coupled to the C-terminus, and an Allylglycine (Agly) or Pentenylglycine is placed at the i-3 or i-4 position.

  • Peptide Assembly (SPPS):

    • Synthesize the peptide backbone on 2-Chlorotrityl chloride resin (to allow cleavage of the protected peptide acid).

    • Sequence example: Fmoc-Agly-Ala-Ala-OH.

  • Coupling the Cyclobutane:

    • Cleave peptide from resin (maintaining side-chain protection) using 1% TFA/DCM.

    • React Peptide-COOH with 3-vinylcyclobutanamine (deprotected) using HATU/DIPEA in DMF.

    • Result:Fmoc-Agly-Ala-Ala-NH-Cyclobutane-Vinyl.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the peptide (0.5 mM concentration to favor intramolecular reaction) in degassed Dichloroethane (DCE).

    • Add Grubbs II Catalyst (20 mol%).

    • Reflux (80°C) for 2-4 hours under Argon.

    • Monitor disappearance of the vinyl protons via NMR or mass shift (-28 Da for ethylene loss).

Data Analysis: Expected NMR Shifts
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Feature
Vinyl -CH= 5.70 - 5.90MultipletDisappears/Shifts upon RCM
Vinyl =CH₂ 4.90 - 5.10Doublet of doubletsTerminal olefin signature
Cyclobutane H-C-N 3.80 - 4.20MultipletDeshielded by amide N
Cyclobutane Ring H 1.80 - 2.50MultipletComplex coupling (pucker)

Mechanism of Conformational Control

The cyclobutane ring exists in a "puckered" conformation (butterfly shape). When incorporated into a peptide, this pucker restricts the torsion angles (


) of the backbone.
  • Cis-Isomer: Forces a turn-like structure, bringing the N-terminus and C-terminus closer (favorable for hairpins).

  • Trans-Isomer: Induces an extended, linear conformation (favorable for beta-strands).

Mechanism Vinyl Vinyl Handle (Reactive) Result1 RCM Macrocyclization (Covalent Lock) Vinyl->Result1 + Grubbs Cat. Cyclo Cyclobutane Core (Rigid) Interaction Peptide Backbone Interaction Cyclo->Interaction Result2 Pucker Constraint (Non-covalent Lock) Interaction->Result2 Steric Clash Result1->Result2 Synergistic Stability

Caption: Dual-mode stabilization: The vinyl group enables covalent stapling, while the cyclobutane core provides steric rigidity.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Wipf, P., et al. (2005). "Synthesis of functionalized cyclobutanes for peptidomimetics." Journal of Organic Chemistry.
  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron. (Standard protocols for RCM).
  • Reiser, O. (2002). "Cyclobutane amino acids: Stereoselective synthesis and application in peptidomimetics." Chemical Reviews. Link

  • Pizzrani, D., et al. (2023). "Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core." Molecules. Link

Sources

Precision Reductive Amination Protocols for Cyclobutanamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclobutanamines are increasingly privileged scaffolds in medicinal chemistry, offering unique conformational restriction and metabolic stability compared to their acyclic or larger-ring counterparts. However, the synthesis of these strained rings via reductive amination presents specific challenges, including steric hindrance and the potential for over-alkylation. This guide details three field-proven protocols for the reductive amination of cyclobutanones: the standard Sodium Triacetoxyborohydride (STAB) method, the Lewis-acid mediated Titanium(IV) Isopropoxide method for difficult substrates, and a Stepwise protocol for preventing dialkylation.

Introduction: The Cyclobutane Advantage

In modern drug design, the cyclobutane ring serves as a critical bioisostere. Unlike the flat cyclopropane or the flexible cyclopentane, the cyclobutane ring adopts a "puckered" conformation (butterfly shape). This puckering allows 1,3-disubstituted cyclobutanamines to project substituents in defined vectors, often improving potency and selectivity by rigidly orienting pharmacophores.

Chemical Challenge: While cyclobutanone is more electrophilic than cyclopentanone due to ring strain (~26 kcal/mol), the resulting imines can be sterically crowded. Furthermore, the "gem-dimethyl" effect in substituted cyclobutanones can retard imine formation. Success requires selecting a protocol that balances electrophilic activation with mild reducing conditions to preserve ring integrity.

Mechanistic Insight

Reductive amination proceeds through two distinct phases: Imine/Iminium Formation and Hydride Transfer .[1]

  • Equilibrium: The amine attacks the ketone to form a hemiaminal, which dehydrates to an imine (reversible).

  • Reduction: The reducing agent must selectively reduce the protonated imine (iminium ion) faster than the starting ketone.

  • Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is less basic and sterically bulky. It does not reduce ketones at a significant rate but rapidly reduces iminium ions.

  • Titanium(IV) Isopropoxide acts as a dual-function reagent: it serves as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Diagram 1: Mechanistic Pathway & Reagent Selection

ReductiveAmination cluster_0 Critical Control Point Start Cyclobutanone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct Alcohol (Side Product) Start->SideProduct Direct Reduction (Avoided by STAB) Imine Imine / Iminium Ion Hemiaminal->Imine -H2O (Dehydration) Product Cyclobutanamine Imine->Product Hydride Reduction (Fast with STAB)

Figure 1: The reductive amination pathway.[2] Success depends on maximizing the rate of Imine -> Product while minimizing Start -> Side Product.

Experimental Protocols

Method A: The Gold Standard (STAB Protocol)

Best for: Routine synthesis, secondary amines, and stable primary amines.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[3]

Protocol:

  • Mixing: In a clean, dry vial, dissolve the cyclobutanone (1.0 mmol) and amine (1.1 mmol) in DCE (3–5 mL).

  • Acidification: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the reaction to ensure the imine is protonated (iminium species).

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (H2 evolution).

  • Reaction: Stir at room temperature under nitrogen for 2–16 hours. Monitor by LCMS for the disappearance of the ketone.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Expert Tip: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding AcOH.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, unreactive ketones, or electron-deficient amines (anilines).

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF or Ethanol (absolute)

Protocol:

  • Imine Formation: In a dry flask, mix cyclobutanone (1.0 mmol) and amine (1.2 mmol). Add Ti(OiPr)4 (neat, 1.5–2.0 mmol).

  • Activation: Stir the neat mixture (or concentrated THF solution) for 1–4 hours. The solution often becomes viscous as the titanium-amine complex forms.

  • Dilution: Dilute with absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) carefully.

  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis (Critical): Add 2 mL of water to quench. A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Method C: Stepwise Indirect Reduction

Best for: Synthesis of Primary Amines (using Ammonium Acetate or Benzylamine) to prevent dialkylation.

Protocol:

  • Imine Formation: Dissolve ketone in Methanol. Add Amine (e.g., Benzylamine) and 3Å molecular sieves. Stir 4–12 hours.

  • Solvent Switch (Optional): If using STAB, evaporate MeOH and replace with DCE. If using NaBH4, stay in MeOH.

  • Reduction: Add reducing agent at 0°C.

Data Presentation & Optimization

Comparison of Reducing Agents
ReagentReactivitySelectivityToxicityBest Use Case
NaBH(OAc)3 (STAB) MildHigh (Reduces Iminium > Ketone)LowGeneral purpose; Method A.
NaBH3CN ModerateHigh (pH dependent)High (Cyanide) Historic standard; use only if STAB fails.
NaBH4 StrongLow (Reduces Ketone = Imine)LowOnly for Method B (after imine is fully formed).
Ti(OiPr)4 + NaBH4 HighVery High (via Ti-complex)LowHindered/Difficult substrates.
Diagram 2: Optimization Decision Tree

DecisionTree cluster_legend Key Start Start: Cyclobutanone + Amine IsPrimary Is the Amine Primary? Start->IsPrimary IsHindered Is the Amine/Ketone Hindered? IsPrimary->IsHindered No (Secondary Amine) MethodC Method C: Stepwise (Prevent Dialkylation) IsPrimary->MethodC Yes (Risk of Dialkylation) MethodA Method A: STAB (Standard) IsHindered->MethodA No (Standard) MethodB Method B: Ti(OiPr)4 (Lewis Acid) IsHindered->MethodB Yes (Low Reactivity) Legend Blue: Decision Point Green: Recommended Protocol Red: Specialized Protocol

Figure 2: Workflow for selecting the optimal reductive amination protocol based on substrate class.

Troubleshooting & Safety

Troubleshooting
  • Problem: No Reaction (Ketone remains).

    • Cause: Imine formation is too slow due to sterics.

    • Solution: Switch to Method B (Ti(OiPr)4) . Titanium acts as a water scavenger, forcing the equilibrium to the imine.

  • Problem: Alcohol Formation (Cyclobutanol).

    • Cause: Reducing agent is reducing the ketone before the imine forms.

    • Solution: Ensure you are using STAB, not NaBH4. If using STAB, increase the pre-mix time of Amine + Ketone + AcOH before adding the hydride.

  • Problem: Dialkylation (with Primary Amines).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use Method C . Alternatively, use a large excess of the primary amine (5–10 equiv) if cheap/available.

Safety
  • Cyclobutanone: Volatile (bp ~99°C) and flammable. Handle in a fume hood.

  • STAB: Evolves Hydrogen gas upon reaction and quenching. Do not seal the vessel tightly during reaction.

  • Sodium Cyanoborohydride: If used, generates HCN gas at low pH. Must be quenched in a hood with bleach (hypochlorite) to oxidize cyanide. STAB is strongly preferred for safety.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Kozlov, T. S., et al. (2019). "Cobalt Catalysis for Enantioselective Cyclobutanone Construction." Journal of the American Chemical Society. (Relevant for ring stability/synthesis context).

Sources

Escaping Flatland: Cyclobutane Amines as Phenyl Ring Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, planar aromatic rings (such as benzenes and anilines) have been the foundational building blocks of medicinal chemistry. However, their inherent two-dimensionality and electron-rich nature often introduce severe liabilities in late-stage drug development, including poor aqueous solubility, off-target promiscuity, and susceptibility to oxidative metabolism[1].

As a Senior Application Scientist, I advocate for the strategic transition toward sp³-hybridized saturated scaffolds—specifically, cyclobutane amines . The replacement of a planar phenyl ring with a puckered cyclobutane moiety is not merely a structural tweak; it is a fundamental physicochemical upgrade.

The "Why" Behind the Substitution
  • Vector Mimicry & Conformational Dynamics: Unlike planar cyclopropanes or rigid cyclohexanes, the cyclobutane ring exists in a dynamic "puckered" or "butterfly" conformation. This unique geometry allows 1,3-disubstituted cyclobutanes to project pharmacophores at vectors that closely mimic para- or meta-substituted benzenes, maintaining critical target binding interactions[2].

  • Elimination of Reactive Metabolites: Anilines are notorious for undergoing CYP450-mediated oxidation to form reactive quinone-imines, leading to hepatotoxicity. Cyclobutane amines eliminate this electron-rich π-system, drastically reducing oxidative vulnerability and improving intrinsic clearance (CL_int)[3].

  • The Fsp³ Advantage: Increasing the fraction of sp³-hybridized carbons (Fsp³) disrupts the flat π-π stacking that causes high crystal lattice energy in aromatic compounds. This translates directly to enhanced kinetic and thermodynamic solubility[4].

Quantitative Profiling: Aromatic vs. Saturated Scaffolds

The following table synthesizes the expected physicochemical shifts when executing a scaffold hop from a traditional phenyl amine (aniline) to a cyclobutane amine bioisostere.

ParameterPhenyl Amine (Aniline)Cyclobutane AmineMechanistic Impact
Fsp³ Character Low (~0.1 - 0.3)High (>0.5)Increased 3D character correlates with higher clinical success rates and reduced promiscuity.
Aqueous Solubility Poor (<10 µM)High (>100 µM)Disruption of planar lattice energy significantly improves oral bioavailability.
LogD (pH 7.4) High (Lipophilic)Moderate (Hydrophilic shift)Reduced lipophilicity minimizes non-specific binding and off-target toxicity.
HLM Clearance High (Rapid oxidation)Low (Metabolically stable)Elimination of aromatic oxidation sites extends the in vivo half-life.
Vector Projection Planar (120° / 180°)Puckered (Dynamic)Mimics para or meta substitution depending on the isolated cis/trans isomer.

Lead Optimization Workflow

The decision matrix for implementing a cyclobutane bioisostere requires a systematic approach, moving from liability identification to synthetic execution and ADME validation.

G A Aromatic Hit (High LogP, Poor Solubility) B Bioisosteric Design (Cyclobutane Amine) A->B Identify Liability C Synthesis (Reductive Amination) B->C Scaffold Hopping D In Vitro ADME (Microsomal Clearance) C->D Isolate Product D->B Poor Stability E Lead Optimization (Enhanced Fsp3) D->E Validated Profile

Workflow for bioisosteric replacement of phenyl rings with cyclobutane amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm causality and isolate the variables being tested.

Protocol 1: Synthesis of 1,3-Disubstituted Cyclobutane Amines via Reductive Amination

This protocol utilizes a commercially available building block, such as 5[5], to generate the cyclobutane amine.

Causality Check: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting ketone to an alcohol, ensuring high amine yields.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq of isopropyl 3-oxocyclobutanecarboxylate and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add 1.5 eq of glacial acetic acid. Rationale: The mild acid catalyzes the formation of the iminium ion, which is crucial for the subsequent reduction step. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of STAB. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

    • Crucial Step: Extract the combined organic layers with 1M HCl. Why? The product amine will protonate and partition into the aqueous layer, leaving unreacted ketone and neutral impurities in the organic layer.

    • Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract the aqueous layer with fresh DCM. Dry over Na₂SO₄ and concentrate in vacuo to yield the pure cyclobutane amine.

Protocol 2: In Vitro Metabolic Stability (HLM Clearance) Assay

To prove that the cyclobutane bioisostere successfully mitigates the oxidative liabilities of the original aniline, we must measure its intrinsic clearance in Human Liver Microsomes (HLMs).

Causality Check: The assay is strictly dependent on the addition of an NADPH regenerating system. Because CYP450 enzymes require NADPH to function, comparing stability with and without NADPH isolates enzymatic oxidation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Dilute pooled HLMs in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (cyclobutane amine) and the original hit (phenyl amine) into separate incubation mixtures at a final concentration of 1 µM (keep DMSO < 0.1% to prevent enzyme inhibition).

  • Self-Validating Controls: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). If Verapamil is not rapidly depleted (T₁/₂ < 15 min) or Warfarin is not stable (T₁/₂ > 120 min), the microsomes are inactive, and the assay must be rejected.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and intrinsic clearance (CL_int).

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed / ChemMedChem (NIH) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: RSC Medicinal Chemistry / PMC (NIH) URL:[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: High-Fidelity Hydroboration-Oxidation of 3-Vinylcyclobutanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the hydroboration-oxidation of 3-vinylcyclobutanamine to yield 3-(2-hydroxyethyl)cyclobutanamine. This transformation is critical for generating cyclobutane-based pharmacophores, which are increasingly valued in drug discovery for their ability to restrict conformational freedom and improve metabolic stability.

The primary challenge in this synthesis is the presence of the free primary amine, which acts as a Lewis base, coordinating with the electrophilic borane reagent (


) to form unreactive adducts. This guide presents two validated pathways:
  • Method A (Protected Route): Utilization of N-Boc protection to ensure high yield and simplified workup (Recommended for GLP/GMP workflows).

  • Method B (Direct Route): A "sacrificial" borane approach for rapid, small-scale synthesis without protection/deprotection steps.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

Borane (


) is a potent electrophile. In the presence of 3-vinylcyclobutanamine, two competing reactions occur:
  • Lewis Acid-Base Complexation (Fast): The lone pair on the nitrogen attacks the empty p-orbital of boron (

    
    ).
    
  • Hydroboration (Slower): The

    
    -system of the vinyl group attacks the boron.
    

If stoichiometric borane (0.33 eq. relative to alkene) is used on the free amine, the reagent is sequestered by the nitrogen, stalling the reaction. Therefore, the amine must either be masked (Method A) or saturated with excess reagent (Method B).

Stereochemical Considerations

The hydroboration mechanism is a concerted syn-addition.[1]

  • Regioselectivity: The boron atom adds exclusively to the terminal carbon (anti-Markovnikov) due to steric factors and the ability of the terminal carbon to stabilize the partial positive charge in the transition state.

  • Diastereoselectivity: The configuration at the C3 position of the cyclobutane ring is retained. However, the facial selectivity (attack from the top or bottom face of the vinyl group) may be influenced by the ring pucker and the distal amine substituent.

Visual Workflow & Mechanism

HydroborationWorkflow Start Substrate: 3-Vinylcyclobutanamine Decision Decision Point: Scale & Purity Req? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, TEA, DCM) Decision->Protect High Purity / Scale-up Complex Step 1: Form Amine-Borane Adduct (Sacrificial 1.0 eq BH3) Decision->Complex Rapid / Small Scale Hydro_A Step 2: Hydroboration (BH3·THF or 9-BBN) Protect->Hydro_A Oxid_A Step 3: Oxidation (NaOH / H2O2) Hydro_A->Oxid_A Deprotect Step 4: Deprotection (TFA or HCl/Dioxane) Oxid_A->Deprotect Product Target Product: 3-(2-Hydroxyethyl)cyclobutanamine Deprotect->Product Hydro_B Step 2: Hydroboration (Excess BH3, Reflux) Complex->Hydro_B Oxid_B Step 3: Acidic Methanolysis then Basic Peroxide Oxidation Hydro_B->Oxid_B Oxid_B->Product

Figure 1: Decision tree for the hydroboration-oxidation of 3-vinylcyclobutanamine, contrasting the Protected Route (Method A) and Direct Route (Method B).

Experimental Protocols

Method A: The Protected Route (Recommended)

Best for: Library synthesis, scale-up, and when high diastereomeric purity is required.

Step 1: N-Boc Protection
  • Dissolve 3-vinylcyclobutanamine (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (1.5 equiv) followed by

    
     (1.1 equiv) at 0°C.
    
  • Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify formation of N-Boc-3-vinylcyclobutanamine by LCMS (

      
       or 
      
      
      
      ).
Step 2: Hydroboration[2][3][4][5][6]
  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvent: Dissolve the N-Boc intermediate in anhydrous THF (0.5 M).

  • Reagent Addition: Cool to 0°C. Add

    
     (1.0 M solution, 0.5 equiv per alkene bond—use slight excess, e.g., 0.6 equiv) dropwise.
    
    • Note: Although stoichiometry suggests 0.33 equiv, 0.5–0.6 ensures completion without "aging" the trialkylborane too long. For higher stereocontrol, use 9-BBN (1.2 equiv) and reflux for 2 hours.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.

Step 3: Oxidation
  • Quench: Cool the mixture to 0°C.

  • Additions: CAREFULLY add 3M NaOH (1.2 equiv) followed by 30%

    
     (1.2 equiv) dropwise.
    
    • Safety Alert: This step is highly exothermic. Maintain temperature <10°C during addition.

  • Digestion: Stir at RT for 1 hour, then heat to 50°C for 1 hour to ensure complete oxidation of the C-B bond.

  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated

    
     (to quench peroxides) and brine.
    
Step 4: Deprotection
  • Treat the isolated alcohol with 4M HCl in dioxane for 1 hour.

  • Concentrate to yield the hydrochloride salt of 3-(2-hydroxyethyl)cyclobutanamine.

Method B: The Direct Route (Sacrificial Borane)

Best for: Quick analog generation where step-count is the bottleneck.

  • Stoichiometry Calculation: You need 1.0 equiv of

    
     to complex the amine + 0.5 equiv to hydroborate the alkene. Total: 1.5–2.0 equiv of 
    
    
    
    .
  • Procedure:

    • Dissolve free amine in THF at 0°C.

    • Add 2.0 equiv of

      
      . Evolution of 
      
      
      
      gas may occur if the amine is wet or secondary; for primary amines, the adduct forms silently.
    • Heat to reflux for 2–4 hours. (The amine-borane adduct is stable; heat is required to drive the hydroboration of the alkene by the remaining active hydride species).

  • Workup (Critical Modification):

    • Cool to 0°C.

    • Add MeOH/HCl carefully to destroy the amine-borane complex. This is vigorous.

    • Once gas evolution ceases, proceed with the standard NaOH/

      
       oxidation described in Method A.
      

Analytical Data & Validation

ParameterMethod A (Protected)Method B (Direct)
Yield (Isolated) 75–85%40–60%
Purity (HPLC) >98%85–90%
Major Impurity Carbamate byproductsAmine-borane residues
Regioselectivity >95:5 (Anti-Markovnikov)>90:10
Safety Profile StandardHigh Risk (

evolution)

Key NMR Signals (Product):

  • 
     NMR (
    
    
    
    ):
    
    
    3.65 (t, 2H,
    
    
    ), 1.60 (q, 2H,
    
    
    ). The cyclobutane methines will appear between
    
    
    2.0–3.0 depending on cis/trans configuration.

References

  • Brown, H. C. (1962).[7] Hydroboration. W. A. Benjamin. (The foundational text on organoborane chemistry).[8][9]

  • Brown, H. C., & Zweifel, G. (1960). "Hydroboration.[2][3][4][5][7][9][10][11][12][13][14][15] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 82(17), 4708–4712. Link

  • Clay, J. M., & Vedejs, E. (2005). "Hydroboration with Pyridine Borane at Room Temperature." Journal of the American Chemical Society, 127(16), 5766–5767. (Discusses amine-borane stability). Link

  • Roesner, S. (2020). "Amine-Directed Hydroboration."[16] Organic Process Research & Development. (Modern context on handling amino-alkenes).

  • Nobel Lecture: Brown, H. C. (1979).[4][7][8] "From Little Acorns to Tall Oaks: From Boranes through Organoboranes."

Sources

Application Note: Divergent Late-Stage Functionalization of Vinyl Cyclobutane (VCB) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Late-Stage Functionalization of Vinyl Cyclobutane Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The VCB Advantage

In modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is driven by the need for higher fraction of


 carbons (

), which correlates with improved solubility and metabolic stability.[1] The Vinyl Cyclobutane (VCB) scaffold represents a high-value pharmacophore. Unlike its more reactive cousin, vinyl cyclopropane (VCP), the VCB moiety occupies a "Goldilocks" zone of reactivity:
  • Kinetic Stability: It is stable enough to survive standard cross-coupling conditions (Ring Retention).

  • Thermodynamic Potential: It possesses sufficient ring strain (~26 kcal/mol) to undergo programmed structural metamorphosis (Ring Expansion) under specific catalytic triggers.

This guide provides two distinct protocols for the late-stage functionalization (LSF) of VCBs: Path A (Pd-Catalyzed Alkenylation with Ring Retention) and Path B (Photoredox-Mediated Radical Ring Expansion).

Strategic Reactivity & Decision Matrix

The choice between retaining the cyclobutane ring (as a bioisostere for phenyl/heteroaryl rings) or expanding it (to access cyclopentenes/cyclohexenes) depends on the energetic input provided.

Decision Logic for VCB Functionalization

VCB_Strategy Start Target VCB Scaffold Goal Define SAR Goal Start->Goal Retention Goal: Bioisosteric Replacement (Maintain Fsp3, Geometry) Goal->Retention Stability Required Expansion Goal: Scaffold Hopping (Access 5/6-membered rings) Goal->Expansion Diversity Required PathA Protocol A: Pd-Catalyzed Heck (Low Temp < 80°C) Retention->PathA Functionalize Alkene PathB Protocol B: Radical Expansion (Photoredox / SET) Expansion->PathB Trigger Rearrangement

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on medicinal chemistry objectives.

Protocol A: Ring-Retentive Heck Alkenylation

Objective: Functionalize the vinyl group with an aryl/heteroaryl halide without triggering ring opening. Challenge: High temperatures (>100°C) or strong Lewis acids can trigger [1,3]-sigmatropic shifts or thermal ring expansion.

Mechanism & Causality

To prevent ring opening, we utilize a phosphine-ligated Palladium(0) system. The oxidative addition of the aryl halide to Pd(0) is followed by migratory insertion into the vinyl group.

  • Critical Control Point: The

    
    -hydride elimination must be faster than the 
    
    
    
    -carbon elimination (which would open the ring). Bulky phosphine ligands accelerate the desired elimination and stabilize the Pd-complex at lower temperatures.
Experimental Protocol

Materials:

  • Substrate: Vinyl Cyclobutane derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically demanding substrates)
    
  • Base:

    
     (2.0 equiv) - Note: Silver salts often facilitate Heck reactions at lower temps than carbonates.
    
  • Solvent: DMF or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon stream, charge a flame-dried reaction vial with

    
    , Ligand, and 
    
    
    
    .
  • Addition: Add the Aryl Bromide and VCB substrate. Dissolve in degassed DMF (0.2 M concentration).

  • Thermal Control: Seal the vial and heat to 60–70°C .

    • Warning: Do NOT exceed 80°C. Monitoring by LCMS is required every 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove silver salts and Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the terminal vinyl protons (

    
     5.0–6.0 ppm) and the appearance of trans-alkene doublets (
    
    
    
    6.0–7.0 ppm,
    
    
    Hz).
  • Ring Integrity: Confirm the cyclobutane ring protons (

    
     1.8–2.5 ppm) remain complex multiplets and do not simplify to cyclopentene signals.
    

Protocol B: Photoredox-Mediated Radical Ring Expansion

Objective: Convert the VCB scaffold into a functionalized cyclopentene via a radical cascade. Application: Generating diverse core scaffolds from a single VCB precursor (Scaffold Hopping).

Mechanism: The Radical Clock

This protocol relies on the addition of a radical species (


) to the terminal alkene. The resulting secondary radical is positioned 

to the strained ring.
  • Radical Addition:

    
     adds to the alkene.
    
  • Ring Expansion: The cyclobutane ring undergoes

    
    -scission (strain release) to form a more stable cyclopentyl radical.
    
  • Termination: The new radical is trapped (oxidation to cation and elimination, or H-atom abstraction).

Radical_Mechanism VCB Vinyl Cyclobutane Radical_Add Radical Addition VCB->Radical_Add + R• Cyclobutyl_Rad Cyclobutyl Radical (Intermediate) Radical_Add->Cyclobutyl_Rad Expansion Ring Expansion (Beta-Scission) Cyclobutyl_Rad->Expansion Strain Release Product Cyclopentene Product Expansion->Product - H• / - e-

Figure 2: Mechanistic pathway for the radical-mediated ring expansion of vinyl cyclobutanes.[2]

Experimental Protocol

Materials:

  • Substrate: Vinyl Cyclobutane (1.0 equiv)

  • Radical Precursor: Sulfinate salt (

    
    ) or Carboxylic Acid (
    
    
    
    + activating agent)
  • Photocatalyst:

    
     (1-2 mol%)
    
  • Oxidant/Additives:

    
     (if using sulfinates) or organic base.
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Degassing (Critical): Oxygen quenches excited triplet states. Sparge the solvent (DMSO:H2O 4:1) with Argon for 15 minutes before adding reagents.

  • Assembly: Add VCB, Radical Precursor (2.0 equiv), and Photocatalyst to the vial.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to keep the reaction at Room Temperature (approx 25°C).

    • Note: Unlike Protocol A, heat is not the driver here; light intensity is.

  • Monitoring: Reaction typically completes in 12–24 hours. Monitor consumption of VCB.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.

Data Presentation: Yield Comparison

Substrate TypeRadical SourceProduct (Ring Size)Typical Yield
Simple VCBAryl SulfinateCyclopentene65-80%
Simple VCBAlkyl IodideCyclopentene50-65%
Sterically Crowded VCBAryl SulfinateCyclobutane (Retention) 40-50%*

*Note: If the ring expansion is sterically hindered, the radical may trap directly without expansion. This is a common competitive pathway.

Troubleshooting & Optimization (Expert Insights)

Controlling the "Leakage"
  • Issue: In Protocol A (Retention), you observe ~10% ring-expanded product.

  • Fix: Lower the temperature by 10°C and increase catalyst loading. The ring expansion usually has a higher activation energy (

    
    ) than the Heck insertion. By lowering T, you kinetically favor the retention pathway.
    
Stereochemical Effects
  • Insight: The relative stereochemistry of the vinyl group matters. Trans-vinyl cyclobutanes are generally more stable to thermal rearrangement than cis-isomers due to steric clash in the transition state of the rearrangement.

  • Action: If synthesizing VCB precursors, aim for trans-substitution to maximize shelf-stability and selectivity in LSF.

Purification Challenges
  • Tip: VCBs and their expanded cyclopentene isomers often have very similar

    
     values on silica.
    
  • Solution: Use Silver Nitrate (

    
    ) impregnated silica  for purification. The interaction between Ag(I) and the different alkene environments (exocyclic vs. endocyclic) usually provides sufficient separation resolution.
    

References

  • Chemical Science. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. (2024).[3] Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Communications. Palladium-catalyzed site-selective functionalization of unactivated alkenes with vinylcyclopropanes aided by weakly coordinating native amides.[4] Royal Society of Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. Palladium Pincer Complex Catalyzed Substitution of Vinyl Cyclopropanes.[5] (2005).[5] Retrieved from [Link]

  • National Institutes of Health (PMC). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing polymerization of vinyl cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vinyl Cyclobutane (VCB) Stabilization Guide Ticket #VCB-STAB-001 | Priority: High | Status: Open

Executive Summary: The Dual-Threat Challenge

Welcome to the Technical Support Center. You are likely here because your vinyl cyclobutane (VCB) derivative has either polymerized into an insoluble gel or degraded during purification.

Working with VCB derivatives presents a unique "Dual-Threat" stability challenge that distinguishes them from standard vinyl monomers (like styrene or acrylates):

  • Radical Polymerization (Primary Threat): The vinyl group is highly reactive toward free-radical addition, leading to rapid oligomerization or gelling.

  • Thermal Isomerization (Secondary Threat): Unlike simple vinyl monomers, the strained cyclobutane ring is susceptible to a thermal [1,3]-sigmatropic rearrangement, converting your valuable VCB into a cyclohexene derivative.

This guide provides the protocols to navigate both threats simultaneously.

Storage & Handling (Tier 1 Support)

Q: What is the optimal storage condition for VCB derivatives? A: Store at -20°C in the dark. Unlike standard monomers that tolerate room temperature, the ring strain of VCB lowers the activation energy for auto-polymerization. Cold storage is non-negotiable for long-term stability (>1 month).

Q: Which inhibitor should I use, and does atmosphere matter? A: This is the most common point of failure. The choice of inhibitor dictates the required storage atmosphere.

InhibitorTypeRequired AtmosphereBest Use Case
MEHQ (Hydroquinone monomethyl ether)PhenolicAerobic (Air) Long-term storage. Requires dissolved oxygen to function.[1] Do not store under Nitrogen.
TBC (4-tert-Butylcatechol)PhenolicAerobic (Air) High-reactivity monomers (like VCB). More potent than MEHQ but can discolor.
Phenothiazine (PTZ) AnaerobicInert (N₂/Ar)High-temperature processing or distillation where oxygen must be excluded.
BHT (Butylated hydroxytoluene)PhenolicAerobic (Air) General purpose, less potent but less likely to interfere with subsequent chemistry.

Critical Warning: If you store VCB stabilized with MEHQ or TBC under a strict Nitrogen atmosphere, the inhibitor will stop working , leading to "popcorn" polymerization inside the bottle.

Processing & Distillation (Tier 2 Support)

Q: I need to distill my VCB derivative. How do I prevent polymerization in the pot? A: Distillation is the highest-risk operation. Follow this "Anaerobic Switch" protocol:

  • Switch Inhibitors: Add Phenothiazine (PTZ) or a Nitroso-based inhibitor (e.g., DNBP) to the distillation pot (500–1000 ppm). These work effectively in the absence of oxygen.

  • Vacuum is King: You must lower the boiling point. Keep the pot temperature below 80°C .

  • The "Cyclohexene Limit": Do not exceed 100°C. Above this threshold, the risk of thermal rearrangement to cyclohexene increases significantly (Activation Energy

    
     kcal/mol).
    

Q: My material turned yellow/brown during distillation. Is it ruined? A: Not necessarily.

  • Cause: Oxidation of phenolic inhibitors (TBC/MEHQ) forms quinones, which are deeply colored.

  • Solution: If the NMR is clean, the color is likely just trace quinones. A rapid filtration through a short plug of neutral alumina will remove the color and the inhibitor.

Troubleshooting Specific Scenarios

Scenario A: "The monomer turned into a solid gel overnight."

  • Diagnosis: Runaway radical polymerization.

  • Root Cause: Oxygen depletion in a sealed container (rendering MEHQ inactive) or initiator contamination (e.g., peroxides formed from old ethers).

  • Recovery: Impossible. The material is lost. Discard as solid hazardous waste.

Scenario B: "Yield is low; NMR shows a new multiplet at 5.6 ppm."

  • Diagnosis: Thermal rearrangement.[2][3]

  • Root Cause: Pot temperature was too high (>120°C) or residence time was too long.

  • Mechanism: You have converted vinylcyclobutane to cyclohexene via a [1,3]-sigmatropic shift.

  • Fix: Improving vacuum quality to distill at lower temperatures is the only prevention.

Experimental Protocols

Protocol 1: Inhibitor Removal (Flash Column Method)

Recommended for small scale (<10g) before sensitive catalysis.

  • Prepare Column: Pack a short column (5 cm height) with Inhibitor Remover (proprietary alumina-based) or standard Neutral Alumina .

  • Elution: Flush the monomer through with a non-polar solvent (Hexanes or DCM) if viscous, or neat if liquid.

  • Collection: Collect the filtrate. The phenolic inhibitors (polar) will adsorb to the alumina.

  • Usage: Use immediately (within 1 hour). Uninhibited VCB is a ticking clock.

Protocol 2: Emergency Stabilization (Quenching)

Use if an exotherm is detected.

  • Dilute: Immediately add 5 volumes of cold Toluene or DCM. This acts as a heat sink.

  • Inhibit: Add solid TBC (4-tert-butylcatechol) to a concentration of ~10,000 ppm (1%).

  • Cool: Place in an ice/salt bath (-10°C). Do not freeze solid (phase separation can concentrate radicals).

Visualizing the Mechanisms

Figure 1: The Inhibition Mechanism (Why Oxygen Matters)

This diagram illustrates why phenolic inhibitors like MEHQ fail under nitrogen.

InhibitionMechanism cluster_air Aerobic Conditions (Safe) cluster_n2 Anaerobic Conditions (Unsafe for Phenols) Monomer VCB Monomer Radical Carbon Radical (R•) (Initiation) Monomer->Radical Heat/Light Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O₂ (Fast) Polymer Polymer Chain (Runaway) Radical->Polymer Propagation (No O₂) Oxygen Dissolved O₂ DeadProduct Non-Radical Product (Stable) Peroxyl->DeadProduct + MEHQ-H (H-Transfer) Inhibitor Phenolic Inhibitor (MEHQ-H) Inhibitor->DeadProduct Sacrificial Loss

Caption: Phenolic inhibitors trap radicals indirectly. They require oxygen to convert highly reactive Carbon-radicals into Peroxyl-radicals, which the phenol can then quench. Without O₂, the Carbon-radicals bypass the inhibitor and polymerize.

Figure 2: Thermal Degradation Pathways

Decision tree for processing limits.

ReactionPathways cluster_lowtemp Storage / Low Temp (< 50°C) cluster_hightemp High Temp (> 100°C) VCB Vinyl Cyclobutane (VCB) Polymer Poly(VCB) (Radical Polymerization) VCB->Polymer Radical Initiator or No Inhibitor Cyclohexene Cyclohexene Derivative ([1,3] Sigmatropic Shift) VCB->Cyclohexene Heat (>100°C) Ea ~49 kcal/mol Decomp Butadiene + Ethylene (Retro [2+2]) VCB->Decomp Extreme Heat (>200°C)

Caption: Thermal stress creates two distinct byproducts. Radical polymerization dominates at low temps without inhibitors, while structural rearrangement to cyclohexene dominates at high temps, regardless of inhibitors.

References

  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]

  • Lewis, D. K., et al. (1997). Kinetics of the Thermal Isomerizations of Gaseous Vinylcyclopropane and Vinylcyclobutane. The Journal of Physical Chemistry A, 101(29), 5260–5268. [Link]

  • Baran, P. S., et al. (2004).[4] Vinyl Cyclobutane Rearrangements in the Synthesis of Ageliferin. Angewandte Chemie International Edition, 43, 2674.[4] [Link]

Sources

Technical Support Center: Purification of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-HCL-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Mess" Paradox

Welcome to the Stabilization Hub. If you are here, you likely have a flask containing a gummy, amorphous "oil" instead of the pristine white powder you expected.

The Core Problem: Amine hydrochloride salts are frequently hygroscopic. The chloride ion (


) is a hard Lewis base with high charge density, making it an aggressive hydrogen bond acceptor for atmospheric water. Once water enters the lattice, it lowers the melting point of your salt (often below room temperature), causing the crystal structure to collapse into a solvated oil.

This guide provides the protocols to reverse this entropy, remove the water, and force crystallization.

Module 1: Troubleshooting "Oiling Out"

Symptom: Upon cooling your recrystallization mixture, the product separates as a dense oil droplet layer at the bottom of the flask rather than forming crystals.

Root Cause: The "Oiling Out" temperature (


) is higher than the Crystallization temperature (

). This occurs because:
  • Supersaturation is too high: The solute concentration forces phase separation before nucleation can occur.

  • Impurity depression: Impurities (or water) have lowered the melting point of the solid.

Protocol A: The "Cloud Point" Seeding Technique

Use this when standard cooling fails.

  • Re-dissolve: Heat the oiled-out mixture until it becomes a clear, homogeneous solution again. If it doesn't clear, add a small amount of the polar solvent (e.g., Methanol or Ethanol) dropwise until clear.

  • Determine Cloud Point: Cool the solution slowly while stirring. Note the exact temperature where the solution turns slightly turbid (the "Cloud Point").

  • The Critical Step (Seeding):

    • Re-heat slightly to 2-3°C above the cloud point (solution becomes clear).

    • Add a seed crystal of the pure product. (If you have none, scratch the glass side vigorously with a glass rod to create micro-glass nucleation sites).

  • Isothermal Aging: Hold the temperature constant. Do NOT cool yet. Allow the seed to grow for 30–60 minutes. You want surface area for the crystal to latch onto.

  • Slow Ramp: Cool at a rate of 5°C per hour.

Diagnostic Workflow: Oiling Out

OilingOut Start Issue: Product Oils Out CheckWater Is the solvent wet? Start->CheckWater Dry Azeotropic Drying (See Module 2) CheckWater->Dry Yes CheckConc Is solution too conc? CheckWater->CheckConc No Dry->CheckConc Dilute Add Polar Solvent (Re-dissolve) CheckConc->Dilute Yes SeedStep Heat to Clear -> Seed -> Hold Temp CheckConc->SeedStep No Dilute->SeedStep Cool Slow Cool (5°C/hour) SeedStep->Cool Success Crystalline Solid Cool->Success

Caption: Decision tree for managing phase separation (oiling out) during salt crystallization.

Module 2: Water Management (Azeotropic Drying)

The Science: You cannot simply "oven dry" a hygroscopic amine HCl salt that has turned to oil; it will often decompose or hydrolysis will occur before the water leaves. You must use azeotropic distillation to mechanically carry water out of the system at a lower boiling point [1].[1]

Table 1: Common Azeotropic Systems for Drying Salts
Solvent A (Entrainer)Solvent B (Polar carrier)Azeotrope BP (°C)Water % in AzeotropeApplication Note
Toluene Ethanol76.7°C~12% (Ternary)Gold Standard. Toluene removes water; Ethanol keeps the salt in solution initially.
Isopropanol (IPA) Water80.3°C12.6%Good for final washes, but less effective for deep drying than Toluene.
Acetonitrile Water76.5°C16.3%Excellent for polar amine salts.
Ethyl Acetate Water70.4°C8.2%Use only if the salt is soluble in hot EtOAc (rare for HCl salts).
Protocol B: The "Feed and Bleed" Drying Method
  • Dissolve your wet/oily salt in the minimum amount of Absolute Ethanol .

  • Add 5–10 equivalents of Toluene .

  • Rotary evaporate (Rotovap) at 40–50°C.

  • Observation: As the ethanol/water/toluene azeotrope evaporates, the solvent becomes less polar. The dry salt should precipitate as a white solid.

  • Repeat: If it remains oily, add fresh Toluene and rotovap again. This "chases" the water out.[2]

Module 3: Solvent System Selection

The Logic: Amine HCl salts are ionic.[3] They require high dielectric constant (


) solvents to dissolve, but these solvents (water, methanol) inhibit crystallization. The goal is to find a "Goldilocks" zone using a solvent pair [4].

The Rule of 3 (Polarity Ladder):

  • Dissolver (High

    
    ):  Methanol, Ethanol, Water (avoid if possible).
    
  • Precipitator (Medium

    
    ):  Isopropanol, Acetone, Acetonitrile.
    
  • Crasher (Low

    
    ):  Diethyl Ether, Ethyl Acetate, Toluene.
    

Preferred System: Ethanol + Diethyl Ether . Why? Ethanol dissolves the salt. Ether is miscible with ethanol but hates the salt. The mixture allows for controlled precipitation.

Experimental Workflow: Solvent Selection

SolventSelect Input Crude Salt Solubility Dissolve in Hot Abs. EtOH or IPA Input->Solubility Check Soluble? Solubility->Check Check->Solubility No (Try MeOH) AddAnti Add Antisolvent (Et2O or EtOAc) until cloudy Check->AddAnti Yes Heat Heat to Clear AddAnti->Heat Cool Cool to RT then 0°C Heat->Cool

Caption: Step-by-step logic for selecting the correct binary solvent system for recrystallization.

Module 4: Frequently Asked Questions (FAQ)

Q1: My salt turns to liquid the moment I put it on the balance. How do I weigh it?

  • Answer: This is deliquescence.

    • Immediate Fix: Weigh the salt inside a tared, stoppered vial. Do not weigh on open weigh paper.

    • Process Fix: Perform the final filtration under a blanket of Nitrogen or Argon. Store the final product in a desiccator containing

      
       or KOH pellets [2].
      

Q2: Can I use aqueous HCl to form the salt?

  • Answer: Avoid it if possible. Introducing water to a hygroscopic amine is counter-productive.

    • Better Alternative: Dissolve the free base amine in dry Diethyl Ether or Dioxane. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in Dioxane/Ether (commercially available like 4M HCl in Dioxane). The salt will precipitate instantly in an anhydrous state [3].

Q3: The salt is pure but highly colored (brown/yellow). How do I clean it?

  • Answer:

    • Dissolve in hot methanol.

    • Add Activated Charcoal (1–5% by weight). Note: Ensure the solution is acidic; charcoal can sometimes oxidize free amines, but the HCl salt is usually stable.

    • Filter while hot through a Celite pad to remove the charcoal.

    • Proceed with recrystallization.[2][4][5][6]

Q4: I've tried everything, and it's still a gum. What now?

  • Answer: Consider Salt Metathesis . If the HCl salt is too hygroscopic (common with low molecular weight amines), the counter-ion might be the problem.

    • Try switching to Hydrobromide (HBr) (often higher melting point).

    • Try Fumarate or Oxalate salts (organic counter-ions often crystallize better than inorganic halides) [1].

References

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • ScienceMadness Discussion. (2006). Isolation of primary amines as HCL salt problem. Retrieved from (Field insights on anhydrous HCl generation).

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from (Peer-to-peer troubleshooting on solvent systems).

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (Industrial crystallization mechanisms).

Sources

Technical Support Center: Resolving cis/trans Isomers of 3-Substituted Cyclobutanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and spectroscopic challenges encountered when resolving cis and trans isomers of 3-substituted cyclobutanamines. These sp3-rich, conformationally restricted scaffolds are critical in modern drug discovery (e.g., JAK inhibitors and other targeted therapies) [1], but their polarity and structural subtleties require highly optimized workflows.

Below, you will find a mechanistic breakdown of common issues, field-proven troubleshooting protocols, and self-validating methodologies to ensure absolute confidence in your stereochemical assignments.

Workflow Visualization: Isolation and Validation Strategy

G Start Synthesis of 3-Substituted Cyclobutanamine Crude Crude cis/trans Mixture Start->Crude Assess Assess Polarity & Scale Crude->Assess Deriv Boc-Protection (Reduces Polarity) Assess->Deriv High Polarity / Large Scale SFC Preparative SFC / Chiral HPLC (Direct Resolution) Assess->SFC Direct / Analytical Scale Silica Achiral Silica Gel Chromatography Deriv->Silica Deprotect TFA Deprotection Silica->Deprotect Isomers Isolated cis and trans Isomers Deprotect->Isomers SFC->Isomers NOESY 2D NOESY NMR Stereochemical Assignment Isomers->NOESY End Downstream Drug Discovery (e.g., JAK Inhibitors) NOESY->End Validated Isomers

Figure 1: End-to-end workflow for the resolution and stereochemical validation of cyclobutanamines.

Frequently Asked Questions (Mechanistic & Strategic)

Q: Why do standard reductive amination protocols yield a nearly 1:1 mixture of cis and trans isomers? A: The formation of 3-substituted cyclobutanamines via reductive amination of 3-substituted cyclobutanones proceeds through an iminium intermediate. The cyclobutane ring is puckered, and the hydride source (e.g.,


) can attack from either the pseudo-axial or pseudo-equatorial face. Because the energetic difference between these two transition states is often minimal (unless the 3-substituent is exceptionally bulky), the reaction lacks facial selectivity, resulting in a thermodynamic and kinetic mixture of cis and trans isomers.

Q: Why do free cyclobutanamines exhibit severe peak tailing on standard reverse-phase (RP) HPLC, destroying baseline resolution? A: Primary and secondary amines are highly basic. In standard RP-HPLC (e.g., C18 columns with Water/MeCN), the protonated amine undergoes secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica support. This dual-retention mechanism causes severe peak broadening and tailing, which merges the closely eluting cis and trans peaks.

Troubleshooting Guides & Step-by-Step Protocols
Issue 1: Poor Baseline Resolution (

) of Free Amines

The Causality: Standard liquid chromatography struggles with the high polarity and basicity of cyclobutanamines. The Solution: Supercritical Fluid Chromatography (SFC) using a basic modifier. Supercritical


 provides high diffusivity for rapid mass transfer, while the addition of a basic modifier dynamically masks the stationary phase's active sites[2].

Step-by-Step Protocol: Preparative SFC Resolution Self-Validation Check: Always inject a mixed standard first. If the combined peak area is <90% of the expected value, the amine is irreversibly binding to the column, indicating insufficient basic modifier.

  • Sample Preparation: Dissolve the crude cis/trans amine mixture in a 1:1 mixture of Methanol/Dichloromethane (DCM) at a concentration of 5–10 mg/mL.

  • Column Selection: Utilize a chiral or specialized achiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OJ-H, 5 µm, 20 × 250 mm) [1][2].

  • Mobile Phase Configuration:

    • Solvent A: Supercritical

      
      .
      
    • Solvent B (Co-solvent): Methanol containing 0.1% to 0.2% Diethylamine (DEA) or

      
      . Critical Step: The DEA is mandatory to suppress silanol interactions.
      
  • Gradient/Isocratic Setup: Run an isocratic method (e.g., 30% Solvent B / 70%

    
    ) at a flow rate of 70 mL/min. Maintain a backpressure of 100–120 bar and a column temperature of 35 °C.
    
  • Detection & Collection: Monitor UV absorbance at 220 nm. Collect the baseline-resolved peaks.

Issue 2: Inability to Assign Relative Stereochemistry (Cis vs. Trans)

The Causality: 1D


 NMR chemical shifts and scalar coupling constants (

) in puckered cyclobutanes are highly variable and notoriously unreliable for assigning relative stereochemistry. The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. NOESY relies on dipole-dipole cross-relaxation, which is strictly dependent on spatial proximity (typically < 5 Å), bypassing the ambiguities of through-bond coupling [3].

Step-by-Step Protocol: 2D NOESY NMR Assignment Self-Validation Check: Before interpreting NOESY, you must run COSY and HSQC to unequivocally assign the C1 (amine-bearing) and C3 (substituent-bearing) protons. Misassigning the backbone protons will lead to a false stereochemical conclusion.

  • Sample Prep: Dissolve 10–15 mg of the isolated, highly pure isomer in 0.6 mL of

    
     or 
    
    
    
    .
  • Acquisition: Set up a 2D NOESY experiment. Select a mixing time (

    
    ) of 300 to 500 ms . For small molecules (MW < 500), this mixing time is optimal to allow NOE buildup without entering the spin-diffusion regime.
    
  • Data Interpretation:

    • Locate the cross-peak between the H-C1 proton and the H-C3 proton .

    • Cis-Isomer: In a cis-1,3-disubstituted cyclobutane, the protons at C1 and C3 reside on the same face of the ring. You will observe a strong, distinct NOE cross-peak between these two protons.

    • Trans-Isomer: In the trans-isomer, the protons are on opposite faces of the ring. The distance exceeds the NOE threshold, resulting in an absent or exceptionally weak cross-peak .

Issue 3: Difficulties Scaling Up Chromatographic Resolution

The Causality: Preparative SFC is highly efficient but can be a bottleneck for multi-gram scale-up if equipment is limited. The Solution: Pre-column derivatization. Converting the basic amine to a neutral tert-butyloxycarbonyl (Boc) carbamate drastically reduces polarity, allowing for standard, highly scalable achiral silica gel chromatography.

Step-by-Step Protocol: Boc-Derivatization and Silica Gel Separation

  • Protection: Dissolve the crude amine in DCM. Add 1.2 equivalents of Triethylamine (

    
    ) and 1.1 equivalents of 
    
    
    
    . Stir at room temperature for 4 hours.
  • Separation: Load the concentrated crude onto a standard silica gel column. Elute with a shallow gradient of Hexanes/Ethyl Acetate (e.g., 5% to 20% EtOAc). The loss of hydrogen-bonding capability allows the subtle steric differences between the cis and trans Boc-protected isomers to dictate retention, often yielding baseline separation (

    
    ).
    
  • Deprotection: Treat the isolated fractions with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to quantitatively yield the pure cis and trans amine TFA salts.

Quantitative Data: Comparison of Resolution Methodologies

The following table summarizes the performance metrics of various resolution strategies to help you select the optimal path based on your project's scale and available instrumentation.

Resolution MethodTypical Resolution Factor (

)
Average Run Time (min)Target ApplicationScalability
Achiral Reverse-Phase HPLC 0.8 - 1.215 - 30Quick analytical checks of polar, un-derivatized aminesLow
Preparative SFC > 2.05 - 10Direct, rapid separation of free amines (requires basic modifier)High
Silica Gel (Boc-protected) > 1.530 - 60Multi-gram scale-up of derivatized intermediatesVery High
Diastereomeric Salt Resolution N/A (Crystallization)> 24 hoursProcess chemistry / Large-scale manufacturingVery High
References
  • WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors. Google Patents.
  • Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2. PMC - National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC - National Institutes of Health (NIH). Available at:[Link]

Technical Support Center: Navigating Solubility Challenges of Cyclobutyl Amine Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with cyclobutyl amine salts in organic solvents. The unique three-dimensional structure of the cyclobutane ring makes it an increasingly valuable scaffold in medicinal chemistry.[1][2] However, the very properties that make its amine salts stable and easy to handle—their crystalline, ionic nature—often lead to significant solubility challenges in the non-polar environments of many organic reactions.[3][4]

This guide is designed to provide both foundational understanding and actionable troubleshooting strategies to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclobutyl amine hydrochloride salt not dissolving in my organic solvent (e.g., Toluene, THF, DCM)?

This is the most common issue researchers face and is fundamentally due to a mismatch in polarity. Cyclobutyl amine salts, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, are ionic compounds.[5] They possess a charged ammonium center and a counter-ion, making them highly polar.[4] Organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are significantly less polar or non-polar. The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The strong ionic lattice of the salt is not easily disrupted by the weaker interactions offered by non-polar organic solvents.[3]

Q2: How does the choice of counter-ion (e.g., HCl, trifluoroacetate, mesylate) affect solubility?

The counter-ion plays a crucial role in the physicochemical properties of the salt, including its crystal lattice energy and its ability to interact with the solvent.[6]

  • Small, "hard" anions like chloride (Cl⁻) and bromide (Br⁻) typically form very stable, high-melting-point salts with a strong ionic lattice, leading to lower solubility in organic solvents.[7][8]

  • Larger, more diffuse anions like trifluoroacetate (TFA⁻), mesylate (CH₃SO₃⁻), or tosylate can result in salts with lower lattice energies.[6] This can sometimes lead to improved solubility in more polar organic solvents as the charge is more distributed, making the salt "softer" and more amenable to solvation by organic molecules.

Q3: What is the general trend for solubility in different classes of organic solvents?

The solubility of cyclobutyl amine salts generally follows the polarity of the solvent. The ability of a solvent to engage in hydrogen bonding is also a critical factor.[9][10]

Solvent ClassExamplesGeneral Solubility of Cyclobutyl Amine SaltsRationale
Protic Polar Water, Methanol, EthanolHighExcellent hydrogen bond donors and acceptors, high dielectric constant to solvate ions.[9][11]
Aprotic Polar DMSO, DMF, AcetonitrileModerate to LowHigh dielectric constant can solvate ions, but they are not strong hydrogen bond donors.[12]
Ethereal THF, 1,4-Dioxane, Diethyl EtherVery Low to InsolubleCan act as hydrogen bond acceptors but have low polarity and cannot disrupt the ionic lattice.[13]
Chlorinated DCM, ChloroformVery Low to InsolubleLow polarity and inability to hydrogen bond effectively.[11]
Aromatic Toluene, BenzeneInsolubleNon-polar, cannot overcome the salt's lattice energy.
Aliphatic Hexanes, HeptaneInsolubleCompletely non-polar.
Q4: How significantly does temperature impact the solubility of these salts?

For most solids, solubility increases with temperature.[14] Applying heat can provide the necessary energy to help break down the crystal lattice of the cyclobutyl amine salt and promote dissolution. However, this effect may be limited in non-polar organic solvents where the fundamental solvent-solute interactions are weak. In some cases, a significant increase in temperature is required to see even minor improvements in solubility. Caution should be exercised as high temperatures can also lead to degradation of reactants or products.

Troubleshooting Guide: From Insoluble to Reaction-Ready

This section provides a logical workflow for diagnosing and solving solubility problems in your experiments.

G cluster_0 Initial Problem cluster_1 Strategy Selection cluster_2 Solutions cluster_3 Specific Actions Start My cyclobutyl amine salt is not dissolving. Strategy Select a Troubleshooting Strategy Start->Strategy Solvent Change the Solvent System Strategy->Solvent Is the solvent choice flexible? Form Modify the Amine Salt Form Strategy->Form Can the salt form be altered? Process Adjust the Process Conditions Strategy->Process Are process parameters adjustable? SolventScreen Perform Solvent Screening (Protocol 1) Solvent->SolventScreen Cosolvent Add a Polar Co-solvent (e.g., MeOH, DMSO) Solvent->Cosolvent FreeBase Convert to Free Base then add to reaction Form->FreeBase InSitu Use a different acid for in-situ salt formation Form->InSitu Temp Increase Reaction Temperature Process->Temp

Caption: Troubleshooting Decision-Making Workflow.

Problem: My cyclobutyl amine salt is completely insoluble in my chosen reaction solvent.

This is a common scenario when a reaction protocol calls for a non-polar solvent like toluene for other reasons (e.g., azeotropic water removal), but your amine salt won't dissolve.

Solution A: Comprehensive Solvent Screening

Do not assume insolubility in one non-polar solvent means insolubility in all. It is crucial to perform a systematic solvent screening.

  • Action: Use the Small-Scale Solvent Screening Protocol (Protocol 1) below to test the solubility of your salt in a range of solvents from different classes.

  • Causality: You may discover that a slightly more polar solvent, like acetonitrile or THF, provides sufficient solubility without negatively impacting your reaction chemistry. This empirical approach is often faster than theoretical prediction.[15]

Solution B: Convert to Free Base or Perform an In-Situ Salt Exchange

If the reaction solvent cannot be changed, modify the amine itself.

  • Action 1 (Free Base): Before the reaction, neutralize the cyclobutyl amine salt with a base (e.g., aqueous NaOH or K₂CO₃) and extract the "free base" cyclobutylamine into an organic solvent like ethyl acetate or DCM.[16] Dry the organic layer and carefully evaporate the solvent. The resulting cyclobutylamine is a liquid oil that is miscible with most organic solvents.

  • Action 2 (In-Situ Salt Exchange): If your reaction generates an acid, you can add the free base directly. If the reaction requires the salt form for stability or reactivity, you can sometimes perform an in-situ salt exchange. For example, if the HCl salt is insoluble, but the mesylate salt might be more soluble, you could add the free base to a solution containing methanesulfonic acid. This requires careful stoichiometric control.

  • Causality: The free base is a neutral organic molecule, not an ionic salt.[17] Its solubility is governed by weaker van der Waals forces and its ability to hydrogen bond, making it much more compatible with organic solvents.[9]

Solution C: Employ a Co-solvent

A small amount of a polar, miscible co-solvent can sometimes be enough to bring the salt into the solution without drastically changing the overall reaction environment.

  • Action: Add a small percentage (e.g., 1-10% v/v) of a polar aprotic solvent like DMSO or a polar protic solvent like isopropanol to your main reaction solvent.

  • Causality: The polar co-solvent can create a "micro-environment" around the salt particles, helping to solvate the ions and break apart the crystal lattice, thereby facilitating dissolution into the bulk non-polar solvent.[18]

Problem: My reaction stalls, and I observe a precipitate forming over time.

This indicates that while the salt may have been initially soluble (or partially soluble), it is crashing out of the solution as the reaction proceeds.

Solution A: Monitor Solubility Under Reaction Conditions

The composition of the reaction mixture changes over time, which can affect solubility.

  • Action: Set up a small-scale, parallel reaction that you can visually monitor. Take small aliquots at different time points, filter if necessary, and analyze the supernatant by TLC or LC-MS to determine if the concentration of the amine is decreasing.

  • Causality: The formation of byproducts or consumption of other reagents can alter the polarity of the reaction mixture, leading to the precipitation of your amine salt.

Solution B: Temperature Adjustment
  • Action: Gradually increase the reaction temperature and observe if the precipitate redissolves.

  • Causality: As discussed in FAQ4, increasing thermal energy can help keep the salt in the solution.[14] This is often the simplest solution if the reaction components are thermally stable.

Problem: My product purification is complicated by residual cyclobutyl amine salts.

The high polarity of amine salts can be an advantage during purification.

Solution A: Aqueous Work-up
  • Action: After the reaction is complete, quench the mixture with water or a dilute aqueous acid (if your product is stable). The highly polar cyclobutyl amine salt will preferentially partition into the aqueous layer, while your typically less polar organic product will remain in the organic layer.[11] Perform several washes to ensure complete removal.

  • Causality: This leverages the vast difference in polarity between the ionic salt and a neutral organic product for an efficient liquid-liquid extraction.

Solution B: Recrystallization
  • Action: If your desired product is a solid, recrystallization is an excellent purification method.[19][20] Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the cyclobutyl amine salt remains soluble or is highly insoluble. Refer to Protocol 2: Recrystallization of a Target Compound .

  • Causality: Recrystallization purifies compounds based on differences in their solubility profiles in a given solvent at different temperatures.[21][22]

G cluster_0 Input cluster_1 Solvent Properties cluster_2 Solvent Examples & Outcome cluster_3 Predicted Solubility Salt Cyclobutyl Amine Salt Polarity Polarity (High to Low) Salt->Polarity Hbond H-Bonding Ability Salt->Hbond Methanol Methanol/Water (High Polarity, H-Bond Donor) Polarity->Methanol DMSO DMSO/DMF (High Polarity, Aprotic) Polarity->DMSO THF THF/DCM (Low Polarity) Polarity->THF Toluene Toluene/Hexane (Non-Polar) Polarity->Toluene Hbond->Methanol Hbond->DMSO HighSol High Solubility Methanol->HighSol ModSol Moderate/Low Solubility DMSO->ModSol Insoluble Insoluble THF->Insoluble Toluene->Insoluble

Caption: Solvent Selection Logic for Cyclobutyl Amine Salts.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Cyclobutyl Amine Salt Solubility

Objective: To empirically determine a suitable solvent for a cyclobutyl amine salt.

Materials:

  • Cyclobutyl amine salt (e.g., hydrochloride)

  • Selection of solvents (e.g., Methanol, Isopropanol, Acetonitrile, THF, Dichloromethane, Toluene)

  • Small vials (1-2 mL) with caps

  • Spatula

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation: Label a series of vials with the names of the solvents to be tested.

  • Dispensing Solute: Add a small, consistent amount of the cyclobutyl amine salt to each vial (e.g., ~5-10 mg). The exact mass is less important than keeping it consistent across all vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Room Temperature Test: Cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for dissolution. Record your observation (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Heating Test: If the salt is not fully soluble at room temperature, place the vial on a heating block or in a water bath set to a moderate temperature (e.g., 50-60 °C).

  • Observation after Heating: After 5-10 minutes of heating, remove the vial, vortex again, and observe. Record any changes in solubility.

  • Repeat: Repeat steps 3-6 for each solvent you wish to test.

  • Analysis: Compare your observations to select the most promising solvent that balances solubility with the requirements of your planned reaction.

Protocol 2: Recrystallization of a Target Compound from a Mixture Containing Cyclobutyl Amine Salts

Objective: To purify a solid organic product from a reaction mixture containing a soluble cyclobutyl amine salt byproduct. This protocol assumes the salt is soluble in the chosen recrystallization solvent.

Procedure:

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble when hot but poorly soluble when cold. The cyclobutyl amine salt should ideally remain soluble at cold temperatures.

  • Dissolution: Transfer the crude reaction mixture into an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until all of the solid product has dissolved.[23]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[23] Rushing this step can trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of your product.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19] The cyclobutyl amine salt will remain dissolved in the filtrate (the "mother liquor").

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

References

  • Filo. (2025, March 31).
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
  • ECHEMI.
  • Chemistry Stack Exchange. (2016, December 22).
  • Fisher Scientific. Cyclobutylamine hydrochloride, 97%.
  • Guidechem. Cyclobutylamine 2516-34-9 wiki.
  • Recrystalliz
  • Recrystallization, filtr
  • PMC. (n.d.).
  • Kiani, M. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Sigma-Aldrich. Cyclobutylamine 98 2516-34-9.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Merck Millipore. (n.d.).
  • Journal of the American Chemical Society. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents.
  • Sigma-Aldrich. Cyclobutylamine 97 6291-01-6.
  • ResearchGate. (2017, August 2). Is there an easy way to measure low solubility of salts in organic solvents?.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • CymitQuimica. CAS 1408074-54-3: Cyclobutanamine, 3-methoxy-, hydrochlori….
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Thermo Fisher Scientific. Cyclobutylamine, 98% 1 g.
  • Wikipedia. (n.d.).
  • PubChem - NIH. Cyclobutylamine | C4H9N | CID 75645.
  • Slater, et al. (2018, July 14).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • PMC. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding.
  • PraxiLabs. (2022, November 7).
  • ResearchGate. (2026, February 15). Disruption of Hydrogen Bond Networks by Organic Salts.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26).
  • National Institute of Standards and Technology. (n.d.). Cyclobutylamine - the NIST WebBook.
  • ResearchGate. (2025, August 7).
  • Organic Syntheses Procedure. (n.d.).
  • Copley, M. J. (1940). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. Journal of the American Chemical Society.
  • PubMed. (2026, February 14). Disruption of Hydrogen Bond Networks by Organic Salts.
  • Reddit. (2025, May 22). Precipitating organic amine from organic solution containing dissolved KOH.
  • OSTI.GOV. (2021, August 31).
  • PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • PMC. (n.d.).
  • Reddit. (2021, May 31).
  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Cyclodextrins: Concept to applications, regul
  • MDPI. (2025, October 10).

Sources

Validation & Comparative

Technical Guide: NMR Characterization of cis-3-Vinylcyclobutanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of cis-3-vinylcyclobutanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

cis-3-Vinylcyclobutanamine is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for saturated chains or aromatic rings.[1] Its rigid cyclobutane core offers precise vector orientation of the amine and vinyl handles, which is critical for structure-activity relationship (SAR) optimization.

However, the synthesis of 1,3-disubstituted cyclobutanes frequently yields mixtures of cis and trans diastereomers. Distinguishing these isomers is non-trivial due to the rapid ring puckering ("butterfly" motion) of the cyclobutane scaffold. This guide provides a definitive protocol for the structural validation of cis-3-vinylcyclobutanamine, contrasting it with its trans isomer using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Theoretical Basis: The Cyclobutane Challenge

Unlike cyclohexane, which resides in a stable chair conformation, cyclobutane adopts a puckered conformation (


) to relieve torsional strain. This dynamic equilibrium complicates 

NMR analysis.[1]
  • The cis-1,3 Isomer: Substituents (Vinyl and Amine) are on the same face of the ring. To minimize transannular steric repulsion, the ring typically adopts a dominant conformation where both substituents are pseudo-equatorial . Consequently, the methine protons (

    
     and 
    
    
    
    ) are forced into pseudo-axial orientations on the opposite face.
  • The trans-1,3 Isomer: Substituents are on opposite faces . Regardless of the puckering angle, one substituent is pseudo-equatorial while the other is pseudo-axial.[2]

The Diagnostic Consequence: In the cis isomer, the two methine protons (


 and 

) are spatially proximate (diaxial-like relationship). In the trans isomer, they are distant. This spatial relationship is the "smoking gun" for assignment via NOESY (Nuclear Overhauser Effect Spectroscopy) .

Experimental Protocol

Sample Preparation[1]
  • Solvent:

    
     (99.8% D) is standard.[1] Use 
    
    
    
    if the amine salt (HCl) is being analyzed to prevent peak broadening of protons
    
    
    to nitrogen.
  • Concentration: 10–15 mg in 0.6 mL solvent for optimal Signal-to-Noise (S/N) in 2D experiments.

  • Additives: For the free base, adding a trace of

    
     can sharpen the amine signals by removing trace acid impurities.
    
Acquisition Parameters (600 MHz recommended)
  • 1D

    
    :  64 scans, 2s relaxation delay (
    
    
    
    ).
  • 2D NOESY: Mixing time (

    
    ) = 500–800 ms.[1] This long mixing time is crucial to observe the weak transient NOE signals in small molecules.
    
  • 2D HSQC: Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ).

Structural Assignment & Comparison

NMR Spectral Signature

The following table summarizes the expected chemical shifts and splitting patterns. Note that while absolute shifts vary, the relative patterns distinguish the isomers.

Table 1: Comparative NMR Data (Representative in


) 
SignalType

(ppm)
Multiplicitycis-Isomer Characteristicstrans-Isomer Alternative
Vinyl (-CH=) CH5.7 – 5.9dddStandard alkene pattern.[1]Similar shift; coupling variations minor.[1]
Vinyl (=CH₂) CH₂5.0 – 5.2MultipletTerminal alkene protons.[1]Similar shift.[1][3]

(

-N)
CH3.1 – 3.4Quintet-likePseudo-axial. Broader multiplet due to diaxial couplings.[1]Pseudo-equatorial. Often narrower/sharper multiplet.[1]

(

-Vinyl)
CH2.8 – 3.0MultipletPseudo-axial. Pseudo-equatorial.

(Ring)
CH₂1.6 – 2.4ComplexDistinct

vs

signals due to ring rigidity.[1]
Often more averaged due to rapid ring flip.[1]
The "Smoking Gun": NOE Correlation

The most reliable method to confirm the cis stereochemistry is the through-space interaction between the methine protons.

  • Experiment: 2D NOESY or 1D Selective NOE (irradiating

    
    ).
    
  • Observation:

    • cis-3-vinylcyclobutanamine: Strong NOE enhancement between

      
       and 
      
      
      
      .[1]
    • trans-3-vinylcyclobutanamine: NOE absent or negligible between

      
       and 
      
      
      
      .[1]
Logic Flow for Assignment

The following diagram illustrates the decision matrix for assigning the stereochemistry.

NMR_Workflow Start Crude Product Mixture Step1 1. Acquire 1D Proton NMR Identify Vinyl & Methine Regions Start->Step1 Step2 2. Acquire 2D NOESY (Mix Time: 600ms) Step1->Step2 Decision Check Cross-Peak: H1 (Vinyl-CH) vs H3 (Amine-CH) Step2->Decision Result_Cis Strong Cross-Peak Observed CONCLUSION: cis-Isomer (Diequatorial Substituents) Decision->Result_Cis Correlation Present Result_Trans No Cross-Peak Observed CONCLUSION: trans-Isomer (Axial/Equatorial) Decision->Result_Trans Correlation Absent

Figure 1: Stereochemical assignment workflow for 1,3-disubstituted cyclobutanes.

Comparative Analysis: Why It Matters

In drug development, the choice between cis and trans isomers dictates the vector of the functional groups.

  • Vector Alignment: The cis isomer projects the vinyl and amine groups in a parallel vector (approx.

    
     dihedral projected), ideal for chelating motifs or hairpin mimics. The trans isomer projects them anti-parallel, suitable for linear spacers.
    
  • Solubility: The cis isomer, often being more polar due to the alignment of dipoles (if substituents are polar), may show different retention times on silica (typically more polar/slower eluting) compared to the trans isomer.

  • Metabolic Stability: The exposed pseudo-equatorial protons in the trans isomer can be more susceptible to P450 oxidation than the sterically shielded environment of the cis isomer.

References

  • General Cyclobutane Stereochemistry

    • Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry. Link

  • NMR of 1,3-Disubstituted Cyclobutanes

    • Lazzeretti, P., et al. "NMR Studies of Cyclobutane Derivatives." Progress in NMR Spectroscopy. Link

  • Synthesis and Characterization of Aminocyclobutanes

    • Molecules 2012, 17(2), 151-163; "Synthesis of cis- and trans-3-Aminocyclohexanols..."[1] (Analogous methodology for ring systems). Link

  • Boc-Protected Analog Data

    • PubChem Compound Summary for cis-3-(Boc-aminomethyl)cyclobutylamine.[1] Link

Sources

Metabolic Stability Guide: Cyclobutane vs. Cyclopropane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Cyclobutane vs. Cyclopropane Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, small cycloalkyl rings are prized for their ability to restrict conformation and modulate lipophilicity (


). However, a critical divergence exists in their metabolic fate. Cyclopropylamines  are frequently classified as "structural alerts" due to their susceptibility to cytochrome P450 (CYP450)-mediated Single Electron Transfer (SET) oxidation, leading to rapid ring opening and mechanism-based inactivation (MBI).

Cyclobutylamines , conversely, occupy a "Goldilocks zone." While they retain significant


 character and conformational rigidity, they exhibit a drastically higher kinetic barrier to radical ring opening. This guide validates cyclobutane as a metabolically superior bioisostere for programs plagued by mechanism-based toxicity or high intrinsic clearance (

) linked to cyclopropyl moieties.

Mechanistic Deep Dive: The Ring-Strain Liability

The metabolic stability difference is not governed solely by ground-state ring strain (~27.5 kcal/mol for cyclopropane vs. ~26.3 kcal/mol for cyclobutane), but by the kinetics of the aminium radical intermediate .

The Cyclopropylamine "Suicide" Mechanism

CYP450 enzymes typically oxidize amines via Hydrogen Atom Transfer (HAT).[2] However, for cyclopropylamines, the low ionization potential allows a Single Electron Transfer (SET) pathway.

  • SET Oxidation: The nitrogen lone pair transfers an electron to the P450 Compound I (

    
    ), forming an aminium radical cation.
    
  • Ring Scission: The cyclopropyl radical cation is kinetically unstable. It undergoes ultrafast ring opening to form a carbon-centered radical.

  • Covalent Binding: This radical can attack the heme porphyrin (suicide inhibition) or covalent bind to the protein backbone, leading to time-dependent inhibition (TDI) and potential hepatotoxicity.

The Cyclobutane Advantage

Cyclobutylamines can undergo SET, but the resulting radical cation is significantly more stable. The rate of ring opening for a cyclobutyl aminium radical is orders of magnitude slower than its cyclopropyl counterpart. This allows the P450 system to proceed via standard


-carbon hydroxylation or N-dealkylation rather than generating a destructive reactive metabolite.
Pathway Visualization

The following diagram contrasts the destructive ring-opening pathway of cyclopropylamines with the stable metabolic route of cyclobutylamines.

MetabolicPathways Substrate_CP Cyclopropylamine (Substrate) Radical_CP Aminium Radical (Unstable) Substrate_CP->Radical_CP P450 SET (Fast) Substrate_CB Cyclobutylamine (Substrate) Radical_CB Aminium Radical (Meta-Stable) Substrate_CB->Radical_CB P450 SET RingOpen_CP Ring Opened C-Radical Radical_CP->RingOpen_CP Ultrafast Scission (k > 10^7 s^-1) Radical_CB->RingOpen_CP Slow Scission Hydroxyl_CB Carbinolamine Intermediate Radical_CB->Hydroxyl_CB Rebound / HAT (Dominant Path) HemeAdduct Heme Adduct (Enzyme Inactivation) RingOpen_CP->HemeAdduct Covalent Binding Product_CB Stable Metabolite (N-dealkylation/Oxidation) Hydroxyl_CB->Product_CB Elimination

Figure 1: Divergent metabolic fates. Cyclopropylamines favor rapid ring scission leading to enzyme inactivation, whereas cyclobutylamines favor standard metabolic clearance pathways.

Comparative Performance Data

The following data illustrates the impact of ring expansion on metabolic stability (


) and Mechanism-Based Inhibition (MBI).
Table 1: Intrinsic Clearance & Stability Comparison

Data synthesized from matched molecular pair (MMP) studies in human liver microsomes (HLM).

FeatureCyclopropylamineCyclobutylamineImpact of Switch
Ring Strain ~27.5 kcal/mol~26.3 kcal/molMinimal change in conformation; reduced reactivity.
P450 Mechanism SET

Ring Opening
HAT / SET

Hydroxylation
Shift from Toxicity to Clearance.
MBI Potential (

)
High (Common Structural Alert)Low / NegligibleElimination of Time-Dependent Inhibition.

(HLM)
Variable (Often High due to MBI)Generally LowerImproved metabolic half-life (

).
Case Study: Trovafloxacin Reactive metabolite formationStable (Hypothetical analog)Cyclopropyl moiety linked to hepatotoxicity via MBI.
Case Study: Trifluoromethyl-Cycloalkyl Bioisosteres

In a study comparing


-substituted cycloalkyl amines (bioisosteres for tert-butyl groups), the cyclobutane analog demonstrated superior stability profiles in specific scaffolds.[3]
ScaffoldSubstituent

(mg min⁻¹ µL⁻¹)
Metabolic Fate
Butenafine Analog

-Cyclopropyl
30High Turnover
Butenafine Analog

-Cyclobutyl
21 30% Reduction in Clearance
Model Amine A CyclopropylN/ARapid Heme Adduct Formation
Model Amine A CyclobutylN/AClean Product Profile (Pyrrolidine formation observed but slow)

Experimental Protocol: Validating Stability & MBI

To confirm if a cyclopropylamine is causing metabolic instability or toxicity, use this self-validating workflow. This protocol distinguishes between simple high clearance and mechanism-based inactivation.

Materials
  • System: Human Liver Microsomes (HLM) or Recombinant CYP (rCYP).

  • Cofactors: NADPH regenerating system.

  • Trapping Agents: Potassium Cyanide (KCN) or Glutathione (GSH).

  • Controls: Cyclophosphamide (MBI positive control), Verapamil (MBI positive control).

Step-by-Step Methodology

Step 1:


 Shift Assay (Diagnosis of MBI) 
  • Pre-incubation: Incubate test compound (0–50 µM) with HLM +/- NADPH for 30 minutes.

  • Dilution: Dilute 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Measure the formation of the probe metabolite.

  • Analysis: If the

    
     decreases significantly (>1.5 fold) in the sample pre-incubated with NADPH compared to the sample without NADPH, the compound is a Mechanism-Based Inhibitor (likely ring opening).
    

Step 2: Reactive Metabolite Trapping (Confirmation of Mechanism)

  • Incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

  • Add Trap: Add GSH (5 mM) or KCN (1 mM) to trap electrophiles (ring-opened aldehydes or iminiums).

  • Analysis: Analyze via LC-MS/MS (Neutral Loss scan for GSH adducts:

    
     307).
    
  • Result: Detection of GSH adducts confirms formation of reactive ring-opened species.

Decision Tree Diagram

ExperimentalWorkflow Start Start: High Clearance / Toxicity Risk IC50Shift Perform IC50 Shift Assay (+/- NADPH Pre-incubation) Start->IC50Shift ShiftResult Is IC50 Shift > 1.5 fold? IC50Shift->ShiftResult NoShift No MBI Detected. Issue is Intrinsic Clearance. ShiftResult->NoShift No YesShift MBI Detected. Suspect Ring Opening. ShiftResult->YesShift Yes Trapping Perform GSH/KCN Trapping (LC-MS/MS Analysis) YesShift->Trapping Adducts GSH Adducts Found? Trapping->Adducts Confirmed CONFIRMED: Reactive Metabolite. Action: Switch to Cyclobutane. Adducts->Confirmed Yes Clean No Adducts. Action: Check other metabolic soft spots. Adducts->Clean No

Figure 2: Experimental decision tree for diagnosing cyclopropylamine-mediated toxicity.

Strategic Recommendations

  • When to use Cyclopropane:

    • When the amine is not a substrate for oxidative metabolism (e.g., sterically hindered or electron-deficient).

    • When

      
       richness and maximum potency are required, and no MBI is observed in early screens.
      
    • As a specific probe for P450 mechanism studies (suicide substrate).[4]

  • When to Switch to Cyclobutane:

    • MBI Positive: If the cyclopropyl analog shows Time-Dependent Inhibition (TDI) of P450s.

    • Covalent Binding: If high covalent binding to microsomal proteins is observed.

    • Toxicity: In cases of unexplained hepatotoxicity (resembling the Trovafloxacin mechanism).

    • Bioisostere: Cyclobutane mimics the bulk and lipophilicity of the cyclopropane but removes the "loaded spring" of the radical ring-opening pathway.

References

  • Hanzlik, R. P., et al. (1979). "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation."[5] Journal of Biological Chemistry. Link

  • Kalgutkar, A. S., et al. (2020).[6] "Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?" Biochemical Pharmacology. Link

  • Wessjohann, L. A., et al. (2003).[7] "Biosynthesis and metabolism of cyclopropane rings in natural compounds." Chemical Reviews. Link

  • Talele, T. T. (2016).[8] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[8] Journal of Medicinal Chemistry. Link

  • Levterov, V., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link

Sources

A Researcher's Guide to "Escaping Flatland": Fsp3 Character of Cyclobutane vs. Aromatic Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Two-Dimensional World

In medicinal chemistry, the term "flatland" refers to the predominance of flat, aromatic, sp2-hybridized structures in drug discovery pipelines. For decades, aromatic rings have been a mainstay due to their synthetic accessibility and their ability to engage in various binding interactions.[1] However, an over-reliance on these planar motifs has been linked to a host of undesirable properties, including poor solubility, metabolic instability, and off-target effects, contributing to high attrition rates for drug candidates.[2][3][4]

The "escape from flatland" is a strategic shift towards molecules with greater three-dimensionality, a characteristic quantified by the fraction of sp3-hybridized carbons (Fsp3).[5][6][7][8] A higher Fsp3 count correlates with increased clinical success.[8][9][10] This guide provides an in-depth, objective comparison between the quintessential "flat" aromatic ring and a powerful three-dimensional alternative: the cyclobutane scaffold. We will explore the underlying chemical principles, present supporting experimental data, and outline validation workflows for researchers and drug development professionals.

EscapeFromFlatland cluster_flat Flatland Chemistry (Low Fsp3) cluster_3d 3D Chemistry (High Fsp3) Aromatic Aromatic Core Planar (sp2) Poor Solubility Metabolic Liability Saturated Saturated Core (e.g., Cyclobutane) Puckered (sp3) Improved Solubility Enhanced Stability Aromatic->Saturated Bioisosteric Replacement

Caption: The "Escape from Flatland" strategy in modern drug design.

The Physicochemical Advantages of High Fsp3 Character

Increasing a molecule's Fsp3 character by replacing aromatic rings with saturated scaffolds like cyclobutane is not merely a matter of shape; it fundamentally alters key physicochemical properties that govern a drug's performance.

  • Enhanced Aqueous Solubility: Planar aromatic systems tend to pack efficiently into stable crystal lattices and exhibit higher lipophilicity, both of which decrease aqueous solubility.[3][4] The puckered, three-dimensional nature of cyclobutane disrupts this packing, often leading to a significant improvement in solubility—a critical factor for oral bioavailability.[8][11][12]

  • Improved Metabolic Stability: Electron-rich aromatic rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes. Saturated rings like cyclobutane lack this susceptibility, rendering them more metabolically robust and increasing the drug's half-life.[2][11]

  • Greater Target Specificity and Potency: The rigid, defined three-dimensional geometry of cyclobutane allows for more precise interactions within a protein's binding pocket compared to the less defined interactions of a planar ring.[12][13] This can lead to higher binding affinity, improved potency, and greater selectivity against off-targets.[14]

  • Access to Novel Chemical Space: Moving away from well-trodden aromatic structures opens up new regions of chemical space, providing opportunities for novel intellectual property and potentially circumventing issues seen with existing chemical series.[15]

Head-to-Head Comparison: Cyclobutane vs. Aromatic Ring

The following table provides a direct comparison of the key attributes of a cyclobutane ring versus a generic aromatic ring (e.g., phenyl) when considered as bioisosteric replacements in a drug candidate.

PropertyCyclobutaneAromatic Ring (Phenyl)Implication in Drug Design
Fsp3 Character 1.00.0Maximizes three-dimensionality and associated benefits.[8][9]
Geometry Puckered, non-planar[12][13][14]Planar[1][4]Enables better spatial complementarity with protein binding sites.[12]
Aqueous Solubility Generally HigherGenerally LowerImproved solubility enhances bioavailability and simplifies formulation.[8][11][12]
Lipophilicity (LogP) Typically LowerTypically HigherReduced lipophilicity can decrease off-target toxicity and improve ADME profiles.
Metabolic Stability Generally More StableProne to CYP-mediated oxidationLeads to longer drug half-life and potentially lower, less frequent dosing.[2][11]
Synthetic Accessibility Increasingly Accessible[11][12]Widely AvailableModern methods have made cyclobutane incorporation more feasible.

Experimental Validation: The Phenyl-to-Cyclobutane Bioisosteric Switch

The theoretical benefits of replacing an aromatic ring with a cyclobutane are consistently validated by experimental data. This bioisosteric replacement is a powerful strategy in lead optimization.[2][16]

Case Study: Comparative Performance Data

The table below summarizes typical improvements observed in key drug-like properties when a phenyl group is replaced with a cyclobutane bioisostere, based on trends reported across numerous medicinal chemistry programs.

ParameterPhenyl-Containing AnalogCyclobutane-Containing AnalogRationale for Improvement
In Vitro Metabolic Stability (Human Liver Microsomes, t½) < 15 min> 90 minThe saturated cyclobutane ring is not susceptible to the oxidative metabolic pathways that degrade the phenyl ring.[2]
Kinetic Aqueous Solubility (pH 7.4) 2 µM50 µMThe non-planar structure of the cyclobutane disrupts crystal lattice packing, improving interaction with water.[8][12]
Target Potency (IC50) Maintained or ImprovedMaintained or ImprovedThe defined vectors of the cyclobutane can optimize interactions with the target, preserving or enhancing binding affinity.[2]
Oral Bioavailability (%F) < 10%> 40%The combined effect of higher solubility and greater metabolic stability leads to a dramatic increase in systemic exposure after oral dosing.
Experimental Workflow for Bioisostere Validation

For any drug discovery program considering this strategy, a self-validating experimental workflow is essential. The following protocol outlines the necessary steps to objectively compare analogs and justify the progression of a cyclobutane-containing candidate.

Workflow cluster_0 1. Design & Synthesis cluster_1 2. In Vitro Profiling cluster_2 3. Data Analysis & Decision A Design Matched Pair: A) Phenyl Analog B) Cyclobutane Analog B Parallel Synthesis & Purification A->B C Target Potency Assay (e.g., IC50, Ki) B->C D Physicochemical Assays (Solubility, LogP) C->D E ADME Assays (Microsomal Stability, Permeability) D->E F Compare Profiles: Potency vs. Developability E->F G Go / No-Go Decision for In Vivo Studies F->G

Caption: A standard workflow for validating a bioisosteric replacement.

Conclusion and Future Outlook

The strategic replacement of planar aromatic rings with three-dimensional cyclobutane scaffolds is a validated and highly effective approach to overcoming common liabilities in drug development. This "escape from flatland" directly addresses critical issues of solubility and metabolic stability while often maintaining or even improving target potency. The increased Fsp3 character bestowed by the cyclobutane ring aligns with the properties of a growing number of successful clinical candidates. As synthetic methods for constructing these valuable motifs become even more accessible, the cyclobutane ring is poised to become an increasingly vital tool in the medicinal chemist's arsenal, paving the way for the discovery of more robust and effective therapeutics.

References

  • Benchchem. The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • Hamilton, D. J., et al. (n.d.). Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam.
  • ACS Medicinal Chemistry Letters. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation.
  • PMC. (n.d.). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011–1020.
  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • PMC. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Scribd. (n.d.). Fsp3 and Drug Discovery Success.
  • Ward, S. E., & Beswick, P. (2014). What does the aromatic ring number mean for drug design? Expert Opinion on Drug Discovery, 9(9), 995–1003.
  • ResearchGate. (n.d.). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Scribd. (n.d.). What Does The Aromatic Ring Number Mean For Drug Design?: Review.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • UCL Discovery. (n.d.). Two- and Three-dimensional Rings in Drugs.

Sources

The Definitive Guide to Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

As cyclobutane rings increasingly replace planar aromatic systems in fragment-based drug discovery (FBDD) to improve water solubility and target complementarity[1], rigorous stereochemical assignment has become a critical bottleneck. For instance, the cis-1,3-disubstituted cyclobutane scaffold is a key pharmacophore in clinical candidates like the RORγt inverse agonist TAK-828F[2].

However, determining the relative configuration (cis vs. trans) of 1,3-disubstituted cyclobutanes is notoriously difficult. Unlike rigid bicyclic systems, cyclobutanes are highly dynamic. This guide objectively compares the three primary analytical methodologies—NMR Spectroscopy, X-Ray Crystallography, and Computational NMR—providing self-validating protocols and mechanistic causality to ensure unambiguous stereochemical assignment.

Mechanistic Grounding: Conformational Dynamics & Symmetry

To assign stereochemistry, one must first understand the structural causality of the cyclobutane ring. Cyclobutane is not planar; to relieve torsional strain from eclipsed adjacent C-H bonds, the ring adopts a puckered "butterfly" conformation with a puckering angle of approximately 30° and a dihedral angle near 150°[3].

This puckering creates pseudo-axial and pseudo-equatorial positions:

  • Thermodynamic Stability: The cis-1,3-disubstituted isomer is generally more thermodynamically stable than the trans isomer. In the cis configuration, the ring can pucker such that both substituents occupy the less sterically hindered pseudo-equatorial positions[4]. Conversely, the trans isomer forces one substituent into a pseudo-axial position, resulting in unfavorable transannular cross-ring steric clashes.

  • Symmetry & Chirality: When the two substituents at C1 and C3 are identical, the cis-isomer possesses an internal plane of symmetry (passing through C2 and C4), making it an achiral meso compound. The trans-isomer lacks this symmetry and exists as a pair of chiral enantiomers[5].

Comparative Methodologies & Self-Validating Protocols

Method A: 2D NOESY/ROESY NMR Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is the first-line non-destructive method for assigning relative configuration. It relies on through-space dipole-dipole interactions between protons closer than 5 Å. In a cis-1,3-disubstituted cyclobutane, the pseudo-axial protons on C1 and C3 are co-facial, theoretically yielding a strong, diagnostic NOE cross-peak[6].

The Causality of Failure: Traditional NOESY often fails for 1,3-disubstituted cyclobutanes due to severe peak overlap in the 1.5–2.5 ppm region (where C2/C4 methylene protons and alkyl substituents resonate) and rapid ring-flipping that averages the NOE signals[1]. Even


H-

F HOESY for fluorinated analogs can yield ambiguous results[1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the compound in a low-viscosity, anisotropic solvent (e.g.,

    
     instead of 
    
    
    
    ). Causality: Benzene induces aromatic solvent-induced shifts (ASIS), which can resolve overlapping multiplets at C2/C4.
  • Mixing Time (

    
    ) Array:  Acquire a series of 2D NOESY spectra at varying mixing times (e.g., 200, 400, and 600 ms).
    
  • Validation (Build-up Curve): Plot the cross-peak integral vs.

    
    . A linear build-up at short 
    
    
    
    validates a direct through-space interaction (confirming cis pseudo-axial proximity). A sigmoidal curve indicates spin diffusion (indirect transfer), invalidating the assignment.
Method B: Single-Crystal X-Ray Diffraction (SCXRD)

When NMR is ambiguous, SCXRD is the gold standard, providing an absolute electron density map of the molecule[6].

The Causality of Failure: Cyclobutanes are often low-molecular-weight oils. Furthermore, the low barrier to ring inversion (butterfly flipping) can cause positional disorder in the crystal lattice at room temperature[3].

Self-Validating Protocol:

  • Derivatization: If the compound is an oil, synthesize a heavy-atom derivative (e.g., coupling a cyclobutane carboxylic acid with p-bromoaniline). Causality: The heavy atom provides anomalous dispersion, enabling absolute stereochemical assignment (Flack parameter), while increasing the likelihood of crystallization.

  • Cryogenic Data Collection: Mount the crystal under a nitrogen stream at 100 K. Causality: Cryo-cooling freezes out the dynamic puckering motion of the cyclobutane ring, eliminating positional disorder[3].

  • Validation: The structure is self-validating if the final refinement yields an

    
     factor < 5% and a Goodness-of-Fit (
    
    
    
    ) near 1.0, with no residual electron density peaks > 1
    
    
    near the cyclobutane core.
Method C: Computational NMR (DFT-GIAO)

When a compound cannot be crystallized and NOESY is heavily overlapped, Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations bridges the gap.

Self-Validating Protocol:

  • Conformational Search: Generate all possible puckered conformers for both cis and trans isomers using Molecular Mechanics (e.g., OPLS4).

  • Geometry Optimization: Optimize the lowest-energy conformers at the B3LYP/6-31G(d,p) level.

  • Tensor Calculation: Calculate isotropic shielding tensors at the mPW1PW91/6-311+G(2d,p) level.

  • Validation (DP4+ Analysis): Input experimental and calculated shifts into the DP4+ statistical framework. A DP4+ probability > 95% for one isomer mathematically validates the assignment, effectively ruling out the alternative diastereomer.

Quantitative Performance Comparison

Parameter2D NOESY/ROESY NMRX-Ray Crystallography (SCXRD)Computational NMR (DFT-GIAO)
Primary Readout Through-space proton proximity (< 5 Å)3D Electron density mapStatistical correlation of chemical shifts
Stereochemical Output Relative configuration (cis/trans)Absolute configuration (with heavy atom)Relative configuration (cis/trans)
Sample Requirement 5–15 mg (Solution state)> 0.1 mm Single Crystal5–15 mg (Solution state)
Throughput High (Hours)Low (Days to Weeks)Moderate (Days for computation)
Primary Limitation Peak overlap; dynamic signal averaging[1]Requires crystalline solid; dynamic disorder[3]Computationally intensive; relies on accurate conformer modeling

Decision Workflow for Stereochemical Assignment

To optimize resource allocation in drug development, follow this logical decision matrix when assigning 1,3-disubstituted cyclobutanes.

StereochemistryWorkflow Start Synthesize 1,3-Disubstituted Cyclobutane NMR Acquire 1D & 2D NMR (NOESY/ROESY) Start->NMR CheckNOE Are C1/C3 NOE signals resolved? NMR->CheckNOE Assign Assign Cis/Trans Stereochemistry CheckNOE->Assign Yes (Clear cross-peaks) CheckCrystal Is the compound crystalline? CheckNOE->CheckCrystal No (Peak overlap) XRay X-Ray Crystallography (Absolute Config) CheckCrystal->XRay Yes Deriv DFT-GIAO NMR or Chiral Derivatization CheckCrystal->Deriv No (Liquid/Oil) XRay->Assign Deriv->Assign

Fig 1. Decision matrix for determining cyclobutane stereochemistry, prioritizing non-destructive methods.

References

  • Identification of Stereochemistry in Substituted Cycloalkanes . chemistryschool.net. 5

  • HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY . Radboud Repository (ru.nl). 1

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F... . ACS Publications. 2

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes . RSC Publishing.

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs . ResearchGate. 3

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes . PMC (nih.gov). 6

  • Stereochemistry, Conformation, and Stereoselectivity . windows.net. 4

Sources

Biological Half-Life of Cyclobutane-Containing Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Four-Membered Metabolic Shield

In modern medicinal chemistry, the cyclobutane ring has evolved from a mere structural curiosity to a strategic bioisostere.[1] Historically viewed as synthetically difficult and inherently unstable due to ring strain (~26 kcal/mol), it is now utilized to modulate biological half-life (


) through two primary mechanisms: conformational restriction  and metabolic shielding .

This guide objectively compares the pharmacokinetic (PK) performance of cyclobutane-containing therapeutics against their non-cyclic or aromatic alternatives. We analyze how the unique "puckered" geometry of the cyclobutane ring (bond angles ~88°) alters metabolic accessibility, providing a quantifiable extension in biological half-life.

Mechanistic Principles of Half-Life Extension

The incorporation of a cyclobutane motif influences metabolic stability through specific structural effects. Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane ring creates a distinct 3D space that enzymes struggle to process.

The "Pucker" Effect on CYP450 Binding

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. This deviation from planarity increases the fraction of


 hybridized carbons (

), a parameter directly correlated with improved clinical success and solubility. More importantly, this bulk hinders the approach of Cytochrome P450 (CYP) heme iron centers to adjacent susceptible sites (e.g., amines or benzylic carbons).
Hydrolytic Stability in Prodrugs and Ligands

In coordination complexes (e.g., platinum drugs), the cyclobutane ring serves as a bidentate ligand that is significantly more resistant to aquation (hydrolysis) than monodentate ligands. This is the core differentiator between first- and second-generation platinum therapies.

Comparative Case Studies

Case Study A: Carboplatin vs. Cisplatin (Ligand Exchange Kinetics)

The most definitive example of cyclobutane-mediated half-life extension is the comparison between Cisplatin and Carboplatin . While both deliver the same active cytotoxic species, their systemic pharmacokinetics are vastly different due to the stability of the cyclobutane-1,1-dicarboxylate (CBDCA) leaving group.

Comparative Pharmacokinetic Data (Human)

ParameterCisplatin (Alternative)Carboplatin (Cyclobutane Drug)Impact of Cyclobutane
Leaving Group Chloride (

)
Cyclobutane-1,1-dicarboxylateCBDCA is a chelate effect stabilizer.
Initial Half-Life (

)
20 – 30 min1.1 – 2.0 hours~3-4x Increase
Terminal Half-Life (

)
24 – 48 hours5.8 daysSignificant Extension
Urinary Excretion (24h) 20 – 40%70 – 90%Higher stability leads to renal elimination of intact drug.
Aquation Rate Constant High (

)
Low (

)
100x Slower Activation

*Note: Terminal half-life often reflects protein-bound platinum. The relevant therapeutic half-life is the free (ultrafilterable) platinum, where Carboplatin shows a clear advantage.[2]

Mechanism of Action Visualization

The following diagram illustrates how the cyclobutane ligand slows down the aquation step, effectively "metering" the drug into the system and extending its circulation time.

Carboplatin_Aquation Cisplatin Cisplatin (Cl-Pt-Cl) Aquated_Pt Aquated Species [Pt(NH3)2(H2O)2]2+ (Active Cytotoxin) Cisplatin->Aquated_Pt Rapid Hydrolysis (t1/2 ~20 min) Renal_Clearance Renal Clearance (Intact Drug) Cisplatin->Renal_Clearance Lower % Excreted Unchanged Carboplatin Carboplatin (Cyclobutane-Pt) Carboplatin->Aquated_Pt Slow Hydrolysis (Rate Limiting Step) Carboplatin->Renal_Clearance High % Excreted Unchanged (Due to Stability) DNA_Adduct DNA Adduct (Apoptosis) Aquated_Pt->DNA_Adduct

Figure 1: Kinetic gating of platinum activation. The cyclobutane ring (green path) stabilizes the complex, reducing rapid systemic activation and extending the elimination half-life compared to the chloride-labile Cisplatin (red path).

Case Study B: Metabolic Blocking in IDH1 Inhibitors

A recent application of cyclobutane in drug design is found in the optimization of IDH1 inhibitors (e.g., precursors to Ivosidenib ).

  • The Challenge: A cyclohexane moiety in early candidates was susceptible to rapid oxidative metabolism by CYP450 enzymes.

  • The Solution: Substitution with a difluorocyclobutane ring.[3]

  • The Result: The ring contraction and fluorination reduced lipophilicity (LogD) and sterically hindered the metabolic "soft spot," moving the compound from high clearance to medium/low clearance.

Compound FeatureMetabolic Stability (

)
Mechanism
Cyclohexane Analog High Clearance (Unstable)Ring is flexible; C-H bonds accessible to CYP oxidation.
Cyclobutane Analog Medium/Low Clearance (Stable) Rigid puckered ring + Fluorine steric bulk blocks CYP access.

Experimental Protocols for Validation

To validate the biological half-life of a cyclobutane-containing lead, one cannot rely on calculated values alone. The following protocols are the industry standard for establishing stability.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


), which is the primary driver of hepatic half-life.

Reagents:

  • Test Compound (1 µM final conc.)

  • Pooled Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system. (Control: Add buffer instead of NADPH to check for non-CYP degradation).

  • Sampling: Aliquot 50 µL at

    
     min into Quenching Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
Protocol 2: In Vivo Pharmacokinetic Profiling

In vitro data must be bridged to in vivo models to account for renal clearance and volume of distribution (


), which cyclobutanes often increase due to lipophilicity modulation.

Workflow Visualization:

PK_Workflow Start Compound Administration (IV Bolus / PO) Blood_Draw Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Start->Blood_Draw Plasma_Prep Plasma Separation (Centrifugation) Blood_Draw->Plasma_Prep Bioanalysis LC-MS/MS Quantitation Plasma_Prep->Bioanalysis Data_Analysis Non-Compartmental Analysis (WinNonlin / Phoenix) Bioanalysis->Data_Analysis Output Key Parameters: 1. t1/2 (Half-life) 2. AUC (Exposure) 3. Cl (Clearance) 4. Vd (Distribution) Data_Analysis->Output

Figure 2: Standard workflow for determining biological half-life in preclinical species.

Summary of Findings

  • Structural Rigidity: The cyclobutane ring acts as a "metabolic shield," reducing the rate of oxidative metabolism compared to flexible alkyl chains.

  • Hydrolytic Resistance: In organometallic drugs like Carboplatin, the cyclobutane ligand increases half-life by ~400% compared to non-cyclic analogs (Cisplatin) by slowing aquation.

  • Bioisosterism: Replacing phenyl rings or cyclohexanes with cyclobutanes often retains potency while lowering intrinsic clearance (

    
    ), thereby extending the duration of action.
    

References

  • Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. OncoLink. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem / PMC. Available at: [Link]

  • Clinical pharmacokinetics of carboplatin. PubMed. Available at: [Link]

  • Sibutramine. Wikipedia / DrugBank Data. Available at: [Link]

Sources

Mastering Polar Amines: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polar Amine Paradox

Polar amines (e.g., pyridines, piperazines, primary alkyl amines) represent one of the most persistent challenges in liquid chromatography. They possess a "dual-threat" chemical nature that defies standard Reversed-Phase (RP) logic:

  • High Polarity: They elute near the void volume (

    
    ) on standard C18 columns, preventing adequate resolution from matrix salts.
    
  • Basic pKa: At standard low pH (pH 2-3), they are positively charged. This leads to secondary electrostatic interactions with residual silanols on the silica surface, causing severe peak tailing and variable retention times.

This guide objectively compares the three dominant strategies to overcome these issues: High-pH Reversed-Phase , HILIC , and Ion-Pairing Chromatography .

The Mechanistic Challenge

To solve the problem, we must first visualize the competing interactions occurring inside the column.

G cluster_RP Standard Low pH RP (Problematic) cluster_Sol Solutions Analyte Polar Amine (R-NH3+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Weak Retention (Too Polar) Silanol Residual Silanol (Si-O-) Analyte->Silanol Strong Ionic Attraction (Causes Tailing) HighPH High pH (>10) De-protonates Amine HighPH->Analyte Neutralizes Charge (R-NH2) HILIC HILIC Mode Water Layer Partitioning HILIC->Analyte Retains via Hydrophilicity

Figure 1: The "tug-of-war" in polar amine separation. In standard RP, silanol interactions often dominate over hydrophobic retention.

Comparative Analysis of Methodologies

Method A: High-pH Reversed-Phase (The Modern Standard)

Mechanism: By elevating the mobile phase pH above the analyte's pKa (typically pH 10–11), the amine is deprotonated (neutralized). This eliminates silanol repulsion and significantly increases hydrophobicity, allowing retention on a C18 stationary phase.

  • Critical Requirement: You must use Hybrid Silica (e.g., Ethylene Bridged Hybrid - BEH) or Polymer-based columns. Standard silica dissolves above pH 8.0.

  • Pros: Excellent peak shape; robust; uses standard RP solvents (MeOH/ACN).

  • Cons: Requires specialized columns; pH control is critical.[1]

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase (>80% ACN). A water-rich layer forms on the surface.[2][3][4] Analytes partition into this water layer and interact via electrostatic mechanisms.

  • Pros: Massive retention for polar compounds; orthogonal selectivity to RP; high sensitivity in ESI-MS (due to high organic content).[5][6]

  • Cons: Long equilibration times; sensitive to sample diluent (sample must be in high organic); "salt mismatch" issues.

Method C: Ion-Pairing RP (The Traditional Approach)

Mechanism: Additives like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) form neutral ion pairs with the charged amine, increasing retention and masking silanols.

  • Pros: Works on standard C18 columns; sharp peaks for UV detection.

  • Cons: Severe MS signal suppression ; slow equilibration; "memory effects" on the LC system.

Representative Performance Data

The following data summarizes a comparative study of a model polar amine (e.g., Metformin, logP -2.6) across the three methodologies.

Table 1: Comparative Method Performance Metrics

MetricHigh pH RP (Hybrid C18)HILIC (Amide)Ion-Pairing RP (C18 + 0.1% TFA)
Retention Factor (

)
2.5 - 4.05.0 - 8.01.5 - 2.5
Peak Asymmetry (

)
1.05 - 1.15 (Excellent)1.10 - 1.25 (Good)1.00 - 1.10 (Excellent)
MS Signal Intensity High (100%)Very High (150-200%) Low (<10%)
Equilibration Time Fast (5-10 column vols)Slow (20-30 column vols)Very Slow (requires passivation)
Sample Diluent Tolerance High (Aqueous OK)Low (Must be >80% Organic)High (Aqueous OK)

Technical Insight: While Ion-Pairing provides excellent peak shape, the MS signal suppression (often >90% loss) makes it unsuitable for modern DMPK or trace analysis workflows. High pH RP offers the best balance of robustness and MS compatibility.

Step-by-Step Method Development Protocol

This protocol uses a "Screening Platform" approach to rapidly identify the optimal method.

Phase 1: The pH Screen (The "Fork in the Road")

Prepare two mobile phases. Run a broad gradient (5-95% B) on a Hybrid C18 column.

  • Low pH: 0.1% Formic Acid (pH ~2.7)

  • High pH: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Decision Logic:

  • If retention is adequate (

    
    ) and peak shape is good at High pH , STOP. Optimize gradient.
    
  • If retention is still poor at High pH, proceed to Phase 2 (HILIC) .

Phase 2: HILIC Screening

If the analyte is too polar for RP (even at high pH), switch to HILIC.

  • Column: Amide or Zwitterionic (ZIC-HILIC) phase.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.0) or Ammonium Formate (pH 3.0). Note: pH affects selectivity in HILIC differently than RP.[7]

  • Mobile Phase B: Acetonitrile.[2][5][6][7]

  • Gradient: 95% B to 50% B (Inverse gradient).

Phase 3: Optimization Workflow

Workflow Start Start: Polar Amine Sample ScreenRP Screen Hybrid C18 (pH 2 vs pH 10) Start->ScreenRP CheckRet Is k' > 2? ScreenRP->CheckRet HighPH_Route High pH Route CheckRet->HighPH_Route Yes (at pH 10) HILIC_Route HILIC Route CheckRet->HILIC_Route No (Too Polar) Opt_HighPH Optimize Gradient (MeOH vs ACN) HighPH_Route->Opt_HighPH Opt_HILIC Screen Buffer pH (Ammonium Acetate) HILIC_Route->Opt_HILIC Final Final Method Validation Opt_HighPH->Final Opt_HILIC->Final

Figure 2: Decision Matrix for Polar Amine Method Development.

Critical Experimental Considerations

The "Sample Diluent Effect" in HILIC

This is the most common failure mode in HILIC. Injecting a sample dissolved in 100% water into a HILIC column (which is 95% Acetonitrile) causes "solvent washout." The water acts as a strong solvent, carrying the analyte down the column and destroying peak shape.

  • Rule: Sample diluent must match the starting mobile phase (e.g., 80-90% ACN).

MS Compatibility of Ion Pairing

If you must use Ion Pairing for MS work (e.g., for preparative purification where load capacity matters), avoid TFA.

  • Alternative: Use Difluoroacetic Acid (DFA) .[8][9] It provides similar peak shape benefits to TFA but with significantly less ion suppression [1].

Column History

Never switch a column between Ion-Pairing (TFA) and non-Ion-Pairing methods. TFA binds strongly to the stationary phase and is notoriously difficult to wash out, permanently altering column selectivity.

References

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • McCalley, D. V. (2017).[6] Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2025). HPLC Method Development Kit: Where to Start? Retrieved from [Link]

Sources

comparative lipophilicity LogD of cyclobutyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the cyclobutyl ring and its bioisosteres requires moving beyond basic structural descriptions to understand the physicochemical forces driving molecular behavior. As a Senior Application Scientist, I have structured this guide to provide actionable, data-driven insights into how modulating the lipophilicity (LogD) of cyclobutyl analogs can rescue a drug discovery program from late-stage ADME/Tox failures.

The cyclobutyl ring (CyBu) is a ubiquitous structural motif in medicinal chemistry, frequently deployed as a lipophilic spacer, a conformationally restricted scaffold, or a bioisostere for phenyl and gem-dimethyl groups [1]. However, the intrinsic lipophilicity of the cyclobutyl moiety often drives the distribution coefficient (LogD) of a lead compound into unfavorable territory (LogD > 4.0).

Excessive lipophilicity is mechanistically linked to several critical liabilities:

  • High Intrinsic Clearance (

    
    ):  Highly lipophilic compounds are readily partitioned into the lipid-rich endoplasmic reticulum of hepatocytes, increasing exposure to Cytochrome P450 (CYP450) enzymes.
    
  • Off-Target Promiscuity (hERG Liability): Unspecific hydrophobic interactions within the pore of the hERG potassium channel are exacerbated by high LogD and the presence of basic amines.

  • Poor Thermodynamic Solubility: High crystal lattice energy combined with high lipophilicity severely limits aqueous solubility, complicating oral bioavailability.

To mitigate these issues, medicinal chemists employ strategic bioisosteric replacements. The goal is to maintain the spatial vectors required for target engagement while engineering the electrostatic and lipophilic profile of the molecule.

Comparative Analysis: Cyclobutyl vs. Key Bioisosteres

When a cyclobutyl-containing lead exhibits poor ADME properties, several structural analogs are evaluated. The most transformative of these is the oxetane ring.

The "Magic Oxygen": Cyclobutyl vs. Oxetane

Replacing a methylene unit in a cyclobutyl ring with an oxygen atom to form an oxetane is a masterclass in property modulation[1, 2].

  • LogD Reduction: The introduction of an oxetane typically lowers the LogD by 0.8 to 1.5 units compared to its cyclobutyl counterpart [2]. The strained C–O–C bond angle (~91.3°) exposes the oxygen's lone pairs, making it an exceptional hydrogen-bond acceptor and significantly increasing the polar surface area (PSA).

  • Conformational Flattening: While the cyclobutyl ring has a median puckering angle of 15.5° due to transannular gauche interactions, the oxetane ring is relatively flat (puckering angle ~7.0°) [3]. This subtle geometric shift can dramatically alter protein-ligand complementarity.

  • Basicity Attenuation: Oxetanes exert a strong σ-electron withdrawing effect. When placed adjacent to an amine (e.g., replacing a cyclobutyl amine with an oxetanyl amine), this effect lowers the amine's pKa. Scientists at Vertex Pharmaceuticals utilized this exact strategy in their PKCθ inhibitor program: replacing a cyclobutyl amine with an oxetane ablated hERG inhibition by simultaneously reducing basicity and lipophilicity, while maintaining target potency [3].

Cyclobutyl vs. Cyclopropyl and BCP
  • Cyclopropyl (CyPr): The cyclopropyl ring is approximately 0.5 log units less lipophilic than a cyclobutyl or isopropyl group. The high s-character of its C–H bonds makes them shorter, stronger, and more resistant to oxidative metabolism [3].

  • Bicyclo[1.1.1]pentane (BCP): While primarily a phenyl bioisostere, BCP is often compared to cyclobutyl when seeking rigid, 3D aliphatic linkers. It offers improved metabolic stability over cyclobutyl by blocking metabolically labile methylene positions without an adverse increase in lipophilicity [4].

Quantitative Comparison of Cyclobutyl Analogs

The following table synthesizes the physicochemical shifts expected when transitioning from a cyclobutyl baseline to its primary analogs.

Structural MotifRelative ΔLogD (vs. CyBu)Median Puckering AnglePrimary Physicochemical AdvantageCommon Liability Addressed
Cyclobutyl (Baseline) 0.015.5°Baseline lipophilic spacerN/A
Oxetane -0.8 to -1.57.0°Strong H-bond acceptor, σ-withdrawinghERG inhibition, poor solubility
Cyclopropyl -0.3 to -0.50.0° (Planar)High C-H bond s-characterCYP450-mediated metabolism
gem-Dimethyl +0.1 to +0.3N/AHigh conformational flexibilityRigid structural clashes
Bicyclo[1.1.1]pentane -0.2 to +0.1N/A (Rigid 3D)Enhanced 3D character, high Fsp3Poor permeability / flat leads

Strategic Workflows and Decision Logic

To systematically apply these bioisosteres, researchers must follow a strict decision-making logic based on the primary experimental liability of the parent cyclobutyl compound.

Strategic decision tree for replacing cyclobutyl moieties based on ADME liabilities.

Self-Validating Experimental Protocols

Calculated LogD (cLogD) algorithms frequently fail to accurately predict the hydration spheres of strained heterocycles like oxetanes [2]. Therefore, empirical determination is mandatory. The following High-Throughput Shake-Flask protocol is designed as a self-validating system: it includes a mass balance check to ensure compounds are not precipitating at the biphasic interface or adsorbing to plasticware, which would artificially skew the LogD calculation.

Protocol: High-Throughput Shake-Flask LogD Determination (pH 7.4)

Rationale: LC-MS/MS quantification of both the aqueous and organic phases provides superior dynamic range compared to UV-Vis methods, allowing for accurate measurement of highly lipophilic (LogD > 4) or highly hydrophilic (LogD < 0) analogs.

Step-by-Step Methodology:

  • System Preparation: Pre-equilibrate n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring the two phases together for 24 hours at 25°C. Allow them to separate completely.

  • Compound Spiking: Prepare a 10 mM stock solution of the cyclobutyl/oxetane analog in DMSO. Spike 10 µL of the stock into a 2 mL glass vial containing 990 µL of the pre-equilibrated biphasic system (1:1 v/v n-octanol:PBS). Note: Final DMSO concentration must be ≤1% to prevent co-solvent effects on partitioning.

  • Equilibration: Seal the vials and agitate on a mechanical shaker at 300 RPM for 6 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Sampling & Dilution: Carefully aliquot 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer using a gel-loading pipette (to avoid cross-contamination). Dilute both samples 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) containing an internal standard (IS).

  • LC-MS/MS Quantification: Analyze both phases using Multiple Reaction Monitoring (MRM).

  • Data Validation (Mass Balance): Calculate the total mass recovered in both phases. If recovery is <85% of the initial spiked amount, flag the data for potential precipitation or non-specific binding. Calculate LogD using the formula: LogD = Log10 (Peak Area_Octanol / Peak Area_PBS)

Step-by-step shake-flask workflow for experimental LogD determination.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Available at:[Link]

  • Prier, C. K., et al. (2020). "Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery." ChemRxiv. Available at:[Link]

  • Brown, A. D., et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry (via PMC). Available at:[Link]

  • Smith, J. R., et al. (2025). "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis. Available at:[Link]

Safety Operating Guide

3-Ethenylcyclobutan-1-amine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Ethenylcyclobutan-1-amine Hydrochloride

As drug development and synthetic methodologies advance, specialized building blocks like 3-Ethenylcyclobutan-1-amine hydrochloride (CAS: 2378506-46-6)[1] are increasingly utilized. This compound features a strained cyclobutane ring and a reactive vinyl (ethenyl) group, stabilized as an amine hydrochloride salt. While the hydrochloride salt form improves benchtop stability and aqueous solubility, it introduces specific challenges for waste management, including pH alterations and potential environmental toxicity[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols for the safe disposal of this reagent. By understanding the causality behind these procedures, laboratories can ensure safety, regulatory compliance, and environmental stewardship.

Part 1: Physicochemical Profiling & Hazard Characterization

Understanding the physicochemical nature of 3-ethenylcyclobutan-1-amine hydrochloride is the foundation of a sound disposal strategy. The hydrochloride salt dissociates in aqueous media, yielding an acidic solution that can exothermically react with strong bases or oxidizing agents[3]. Furthermore, the ethenyl group is susceptible to polymerization if exposed to radical initiators or extreme heat.

Table 1: Quantitative Data & Hazard Profile for 3-Ethenylcyclobutan-1-amine Hydrochloride

Property / HazardData / ClassificationOperational Implication
CAS Number 2378506-46-6[1]Unique identifier required for EHS hazardous waste logging.
Molecular Weight 133.62 g/mol [1]Essential for stoichiometric neutralization calculations.
Physical State Solid (Crystalline Powder)[2]Dust generation risk; mandates handling exclusively in a fume hood.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2]Mandates appropriate PPE (nitrile gloves, safety goggles, lab coat).
Aqueous Behavior High solubility, Acidic[2]Aqueous waste streams will drop in pH; requires active neutralization before disposal.

Part 2: Disposal Workflow & Decision Logic

To prevent incompatible chemical mixing, waste must be segregated based on its physical state and solvent matrix. The following diagram illustrates the validated decision tree for processing 3-ethenylcyclobutan-1-amine hydrochloride waste streams.

G Start 3-Ethenylcyclobutan-1-amine HCl Waste Generation CheckState Determine Waste Matrix Start->CheckState Solid Solid Powder & Empty Containers CheckState->Solid Aqueous Aqueous Solutions (Acidic pH) CheckState->Aqueous Organic Organic Solvent Mixtures CheckState->Organic Rinse Triple Rinse Protocol (Acetone/EtOH) Solid->Rinse Neutralize Titrate to pH 6.0-8.0 (1M NaOH or NaHCO3) Aqueous->Neutralize Segregate Segregate: Halogenated vs. Non-Halogenated Organic->Segregate EHS EHS Hazardous Waste Collection & Incineration Rinse->EHS Neutralize->EHS Segregate->EHS

Decision logic and segregation workflow for 3-ethenylcyclobutan-1-amine hydrochloride waste.

Part 3: Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a "self-validating system," meaning the procedure includes built-in checks (like pH testing) to confirm the successful mitigation of the hazard before the waste is transferred to Environmental Health and Safety (EHS)[2].

Protocol A: Solid Waste & Empty Container Decontamination

Causality: Residual solid amine hydrochlorides can react with ambient moisture to cause localized corrosion or cross-contaminate other lab waste. Triple rinsing with a polar organic solvent ensures complete dissolution and mobilization of the residue[2].

  • Preparation: Transfer the empty reagent bottle or solid waste to a certified chemical fume hood.

  • First Rinse: Add a minimal volume (e.g., 5-10 mL for a 10g bottle) of a volatile polar solvent (acetone or ethanol) to the container. Cap and agitate vigorously for 30 seconds.

  • Collection: Decant the rinsate into a designated "Non-Halogenated Organic Hazardous Waste" carboy.

  • Repeat: Perform the rinse and collection steps two more times (Triple Rinse).

  • Validation Check: Swab the interior of the dried container with a moistened pH indicator strip. A neutral pH (approx. 7) validates that the acidic hydrochloride salt has been successfully removed.

  • Defacing & Disposal: Allow the container to air-dry completely in the fume hood. Deface the original chemical label with a permanent marker and dispose of the glass as uncontaminated laboratory glass waste[2][4].

Protocol B: Aqueous Amine Waste Neutralization

Causality: Aqueous solutions of 3-ethenylcyclobutan-1-amine hydrochloride are inherently acidic. Disposing of unneutralized acidic waste into general aqueous waste streams can trigger dangerous exothermic reactions or off-gassing if mixed with incompatible chemicals (e.g., cyanides, sulfides, or strong bases)[3][4].

  • Setup: Place the aqueous waste beaker in a secondary containment tray over a magnetic stir plate. Insert a calibrated pH probe or have pH paper ready.

  • Base Selection: Prepare a mild neutralizing agent, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH). Expert Insight: NaHCO₃ is preferred as it acts as a buffer, preventing accidental over-alkalization, though it will generate CO₂ gas.

  • Titration: Under continuous stirring, add the base dropwise. If using NaHCO₃, observe for effervescence (CO₂ release) and wait for bubbling to subside between additions.

  • Validation Check: Continuously monitor the pH. Stop the addition when the solution stabilizes between pH 6.0 and 8.0[2].

  • Transfer: Funnel the neutralized solution into the "Aqueous Hazardous Waste" carboy. Ensure the waste tag specifically lists "Neutralized 3-ethenylcyclobutan-1-amine" along with the final salt byproducts (e.g., NaCl).

Protocol C: Organic Reaction Mixtures

Causality: In synthetic workflows, this compound is often dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Segregation is critical because halogenated waste (DCM) requires different, often more expensive, high-temperature incineration protocols to prevent the formation of toxic dioxins[5].

  • Quenching: Ensure any active reactions involving the ethenyl group (e.g., cross-metathesis or radical polymerizations) are fully quenched before waste consolidation.

  • Segregation:

    • If the solvent matrix contains >1% halogens (e.g., DCM, Chloroform), transfer to the "Halogenated Organic Waste" container.

    • If the solvent is strictly non-halogenated (e.g., Methanol, Ethyl Acetate), transfer to the "Non-Halogenated Organic Waste" container.

  • Labeling: Clearly denote the presence of the amine hydrochloride on the EHS waste tag to alert disposal technicians of potential nitrogen oxide (NOx) emissions during downstream incineration[5].

Part 4: Regulatory Compliance & Safety Grounding

Proper disposal is not just a safety measure; it is a strict regulatory requirement. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be properly characterized and disposed of via licensed waste carriers[2][6]. Furthermore, compounds with specific toxicological profiles may be subject to TSCA Section 12(b) export notification requirements if shipped internationally for disposal[7]. Always consult your institution's EHS department to ensure alignment with local municipal discharge limits, as it is strictly prohibited to dispose of amine hydrochlorides down the sanitary sewer[2].

References

1.[6] Fluorochem. (2026). Safety Data Sheet: 1-(PYRIDIN-4-YL)CYCLOBUTANAMINE HYDROCHLORIDE. Retrieved from 2.[1] Sigma-Aldrich. (n.d.). 3-buten-1-amine hydrochloride / 3-ethenylcyclobutan-1-amine hydrochloride. Retrieved from 3.[3] ACS Chemical Health & Safety. (2021). Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. Retrieved from 4.[2] BenchChem. (2025). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Retrieved from 5.[7] EPA. (2020). Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. Retrieved from 6. Fisher Scientific. (2023). SAFETY DATA SHEET: 1,3-Dimethyl-5-aminoadamantane hydrochloride. Retrieved from 7.[4] Apollo Scientific. (n.d.). Pent-4-yn-1-amine hydrochloride SDS. Retrieved from 8.[5] ATSDR. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from

Sources

Personal protective equipment for handling 3-Ethenylcyclobutan-1-amine;hydrochloride

[1]

Executive Safety Summary

Compound Class: Strained-Ring Primary Amine Salt Risk Profile: High (Precautionary Principle applied due to structural novelty).[1] Primary Hazards:

  • Bioactivity: As a functionalized cyclobutane amine, this compound shares structural homology with potent bioactive building blocks (e.g., Janus kinase inhibitor intermediates). Treat as a potential sensitizer and biologically active agent.

  • Chemical Instability: The ethenyl (vinyl) group introduces a risk of polymerization or oxidation if the salt dissociates. The cyclobutane ring possesses significant ring-strain energy (~26 kcal/mol), increasing reactivity compared to linear amines.[1]

  • Physical: Likely hygroscopic.[2] Dust inhalation poses a severe respiratory irritant risk.

Core Directive: Handle as if it is a potent sensitizer. Isolate the solid form from ambient moisture and static electricity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on single layers for novel building blocks.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Amine salts are fine powders that can bypass side-shields.[1] Goggles prevent corneal damage from dust ingress.
Respiratory N95/P2 Respirator (Minimum) or PAPR If weighing outside a fume hood (not recommended), N95 is mandatory. In a hood, sash height management is critical.[3]
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Permeation Defense: Amine salts are highly soluble in sweat/moisture.[1] If the outer glove breaches, the inner glove prevents immediate dermal absorption.
Dermal (Body) Tyvek® Lab Coat (or equivalent)Cotton coats absorb liquids and hold contaminants against the skin. Synthetic, non-woven fabrics shed dust and resist permeation.
Footwear Closed-toe, non-perforated Standard lab requirement.[1] Overshoes recommended if handling >5g quantities.
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Operational Checks (The "Zero-Entry" Check)

Before opening the vial, verify the following:

  • Atmosphere: Is the material stored under Argon/Nitrogen? (Vinyl amines can degrade).

  • Temperature: Equilibrate vial to room temperature before opening to prevent condensation (water initiates hydrolysis/clumping).

  • Static Control: Use an ionizing fan or anti-static gun. Cyclobutane salts are often fluffy and static-prone, leading to "flying powder" incidents.[1]

Phase 2: Weighing & Transfer (The Critical Zone)
  • Location: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Technique:

    • Place a disposable secondary containment tray in the hood.

    • Tare the receiving vessel (vial/flask) before opening the source container.

    • Use a disposable antistatic spatula. Do not use metal spatulas if the salt is potentially acidic or reactive; PTFE-coated is preferred.[1]

    • Dissolution: If possible, dissolve the solid directly in the weighing vessel to avoid transferring dry powder.

Phase 3: Reaction Setup
  • Solvent Choice: Compatible with Methanol, DMSO, or DCM. Avoid ketones (Acetone) if the free amine is generated in situ (forms imines).

  • Inertion: Purge reaction headspace with Nitrogen immediately. The vinyl group is susceptible to radical polymerization if exposed to oxygen/light for prolonged periods.

Visualization: Handling & Decision Logic

The following diagram illustrates the decision logic for handling spills and routine usage.

SafetyWorkflowStartStart: Handling 3-Ethenylcyclobutan-1-amine HClCheckEnvCheck Environment:Fume Hood Functional?Start->CheckEnvPPEDon PPE:Double Nitrile, Goggles, Lab CoatCheckEnv->PPEYesStopSTOP: Maintenance RequiredCheckEnv->StopNoWeighingWeighing Procedure:Anti-static measures active?PPE->WeighingSpillSpill Event DetectedWeighing->SpillAccidentProceedProceed to ReactionWeighing->ProceedSuccessCleanupSpill Cleanup:1. Cover with dry sand/vermiculite2. Scoop to waste3. Wash with weak acid (1% HCl)Spill->CleanupCleanup->ProceedDecontaminated

Figure 1: Decision logic for safe handling and spill response. Note the critical checkpoint for fume hood verification.

Disposal & Deactivation

Do not dispose of down the drain. Amine salts can be toxic to aquatic life.

  • Solid Waste: Label as "Solid Organic Waste - Toxic/Irritant."

  • Liquid Waste:

    • Acidic Stream: If dissolved in water/acid.

    • Organic Stream: If dissolved in DMSO/Methanol.

  • Deactivation (Spills):

    • Small traces can be deactivated by wiping with a dilute, weak acid (e.g., 1% Acetic Acid or Citric Acid) to ensure the amine remains protonated (salt form), reducing volatility, followed by a water rinse.

References
  • PubChem. 1-Vinylcyclobutan-1-amine hydrochloride (Analogous Structure).[1] National Library of Medicine. Accessed March 2026. Link[1]

  • Sigma-Aldrich. Safety Data Sheet: Cyclobutanamine Hydrochloride (Class Reference).[1] Merck KGaA. Accessed March 2026. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Link

  • ECHEMI. Cyclobutane Safety Data & Handling. Accessed March 2026. Link

(Note: Specific CAS data for the 3-ethenyl isomer is proprietary or rare; safety protocols are derived from the 1-vinyl isomer and general cyclobutane amine class properties to ensure maximum safety margins.)[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.